3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Description
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Structure
3D Structure
Properties
CAS No. |
902258-96-2 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C12H16N2O/c1-13-10(8-15)6-9-7-14-12-5-3-2-4-11(9)12/h2-5,7,10,13-15H,6,8H2,1H3 |
InChI Key |
JZDKVWMSZWQTBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)CO |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Executive Summary
This technical guide details the high-fidelity synthesis and structural characterization of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol . Often referred to as
The protocol selected for this guide prioritizes enantiomeric retention and atom economy . While direct alkylation of tryptophanol often leads to over-alkylation (quaternary ammonium salts), the pathway described herein utilizes a global hydride reduction of an
Retrosynthetic Analysis & Strategy
To synthesize the target with high purity, we avoid direct methylation of the amine. Instead, we employ a "Mask-and-Reduce" strategy.
-
Target: 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
-
Precursor:
-Formyl-L-tryptophan methyl ester -
Starting Material: L-Tryptophan methyl ester (HCl salt)[1]
Strategic Rationale:
-
Regioselectivity:
-Formylation prevents over-methylation. -
Efficiency: Lithium Aluminum Hydride (LiAlH
) acts as a global reducing agent, converting the methyl ester to the primary alcohol and the formamide to the methylamine in a single step. -
Stereochemistry: Starting from L-Tryptophan yields the (
)-isomer, preserving the chiral center.
DOT Diagram: Reaction Scheme
Caption: Two-step synthetic pathway utilizing formyl-protection followed by global hydride reduction.
Experimental Protocol
Materials & Safety[2]
-
Reagents: L-Tryptophan methyl ester HCl, Ethyl formate, Lithium Aluminum Hydride (LiAlH
) (2.0 M in THF), Triethylamine ( ), Anhydrous THF. -
Safety Critical: LiAlH
is pyrophoric. All transfers must occur under inert atmosphere ( or Ar). Quenching requires strict adherence to the Fieser method to prevent thermal runaway.
Step 1: -Formylation
Objective: Protect the primary amine and set the stage for reduction to a methyl group.
-
Neutralization: Suspend L-Tryptophan methyl ester HCl (10.0 g, 39.3 mmol) in DCM (100 mL). Add
(1.1 eq) to liberate the free base. Wash with water, dry organic layer ( ), and concentrate.[2] -
Formylation: Dissolve the free base in Ethyl Formate (50 mL, excess).
-
Reflux: Heat the mixture to reflux (54°C) for 4–6 hours. Monitor by TLC (SiO
, 5% MeOH in DCM). The starting amine spot ( ) should disappear, replaced by the higher running formamide ( ). -
Isolation: Evaporate the excess ethyl formate under reduced pressure. The residue is typically a viscous oil or white solid (
-formyl-L-tryptophan methyl ester) sufficiently pure for the next step.
Step 2: Global Reduction (The Core Transformation)
Objective: Simultaneous reduction of Ester
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Reagent Prep: Charge flask with Anhydrous THF (150 mL) and cool to 0°C. Carefully add LiAlH
(6.0 g, ~157 mmol, 4.0 equiv). Note: Excess hydride is required for the double reduction. -
Addition: Dissolve the
-formyl intermediate from Step 1 in Anhydrous THF (50 mL). Add this solution dropwise to the LiAlH suspension at 0°C over 30 minutes. Expect gas evolution ( ). -
Reaction: Allow to warm to Room Temperature (RT), then heat to gentle reflux (66°C) for 12 hours.
-
Mechanistic Insight: The reflux is necessary to fully reduce the resonance-stabilized amide bond to the amine.
-
-
Quench (Fieser Method): Cool the flask to 0°C. Carefully add, in sequence:
-
6.0 mL Water (slowly!)
-
6.0 mL 15% NaOH solution
-
18.0 mL Water
-
-
Workup: Warm to RT and stir for 30 minutes. A white, granular precipitate (Lithium Aluminate salts) will form.
-
Filtration: Filter the mixture through a Celite pad. Wash the cake with hot THF (2 x 50 mL).
-
Purification: Concentrate the filtrate. Dissolve the residue in DCM, wash with brine, dry (
), and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
DOT Diagram: Workup Workflow
Caption: Fieser workup protocol ensures safe removal of aluminum salts without product entrapment.
Characterization & Validation
The identity of the synthesized compound is validated using NMR and Mass Spectrometry.
NMR Spectroscopy Data (Expected)
Solvent:
| Position | Type | Shift ( | Multiplicity | Integration | Assignment |
| Indole NH | Ar-H | 10.85 | Broad Singlet | 1H | Indole N-H |
| Ar-H | Ar-H | 7.60 | Doublet ( | 1H | Indole C4-H |
| Ar-H | Ar-H | 7.35 | Doublet ( | 1H | Indole C7-H |
| Ar-H | Ar-H | 7.15 | Singlet | 1H | Indole C2-H |
| Ar-H | Ar-H | 7.00 - 7.10 | Multiplet | 2H | Indole C5/C6-H |
| Aliphatic | 3.65 | dd | 1H | Propanol | |
| Aliphatic | 3.48 | dd | 1H | Propanol | |
| CH-N | Aliphatic | 2.85 | Multiplet | 1H | Propanol |
| Indole- | Aliphatic | 2.95 | Multiplet | 2H | Propanol |
| N- | Aliphatic | 2.38 | Singlet | 3H |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Molecular Weight: 204.27 g/mol
-
Observed Ion
: 205.3 m/z -
Fragmentation: Major fragment at m/z 130 (Indole-CH
methylene indole cation), indicating loss of the side chain.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction of amide | Ensure THF is anhydrous; increase reflux time to 16h. |
| Gel Formation | Improper quenching of Al salts | Adhere strictly to the |
| Impurity: Dimethyl | Methylation of Indole Nitrogen | Ensure starting material was free base; keep reaction temp controlled during addition. |
| Product Color | Indole oxidation | Store product under Argon in amber vials; Indoles darken upon air exposure. |
References
-
Reduction of Amino Acid Esters
-
Abiko, A., & Masamune, S. (1992). "Reduction of Amino Acid Esters." Tetrahedron Letters, 33(38), 5517-5518. Link
-
-
Reduction of Formamides to Methylamines
-
Uffer, M. M., & Schlatter, M. J. (1948). "The Preparation of N-Methyl- and N,N-Dimethyl-amines by the Reduction of Formamides." Helvetica Chimica Acta, 31(5), 1397-1400. Link
-
-
General Indole Characterization
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Link
-
-
Fieser Workup Protocol
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. Link
-
Sources
Physicochemical Profiling and Synthetic Utility of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical characterization, synthetic workflows, and catalytic applications of N-Methyltryptophanol.
Executive Summary
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, universally referred to as N-Methyltryptophanol , is a highly versatile chiral amino alcohol derived from the essential amino acid L-tryptophan. Featuring a unique triad of functional groups—an electron-rich indole ring, a basic secondary amine, and a nucleophilic primary alcohol—this compound serves a dual mandate in modern chemical research. It is both a privileged chiral ligand for asymmetric catalysis and a critical precursor for synthesizing bioactive heterocycles, such as 1,3-oxazolidin-2-ones, which are foundational to central nervous system (CNS) drug discovery.
This technical guide provides a comprehensive analysis of its physicochemical properties, field-proven synthetic protocols, and mechanistic applications.
Physicochemical Profiling & Structural Elucidation
Understanding the physicochemical behavior of N-Methyltryptophanol is critical for optimizing its use in both aqueous extractions and anhydrous catalytic cycles. The molecule's behavior is dictated by its three distinct interaction sites:
-
The Indole Core: Provides significant steric bulk and acts as a strong
stacking participant. The indole N-H is a dedicated hydrogen-bond donor. -
The Secondary Amine: Highly nucleophilic and basic (pKa ~9.8), making the molecule cationic at physiological pH. This site is easily functionalized but requires protection in aggressive electrophilic environments.
-
The Primary Alcohol: Offers an orthogonal site for derivatization (e.g., esterification, cyclization) and participates in bidentate coordination when used as a metal ligand.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical / Computational Method |
| IUPAC Name | 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol | IUPAC Nomenclature Standard |
| Molecular Formula | C₁₂H₁₆N₂O | Elemental Analysis |
| Molecular Weight | 204.27 g/mol | Mass Spectrometry (ESI+) |
| Exact Mass | 204.1263 Da | High-Resolution MS (ESI+) |
| Physical State | Colorless to orange syrup/solid | Visual Observation at 25°C |
| LogP (Predicted) | ~1.6 - 1.8 | In silico lipophilicity modeling |
| pKa (Amine) | ~9.8 | Aqueous titration (25°C) |
| Hydrogen Bond Donors | 3 (Indole NH, Amine NH, Alcohol OH) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (Amine N, Alcohol O) | Structural Analysis |
Synthetic Methodologies & Workflow
The most efficient route to enantiopure (S)-N-Methyltryptophanol utilizes naturally abundant L-Tryptophan as the chiral pool starting material. The synthesis is typically a two-step sequence: N-methylation via carbamate formation, followed by a global reduction [1].
Protocol 1: Synthesis of N-Methyl-L-Tryptophanol via LiAlH₄ Reduction
Objective: Simultaneous reduction of ester and carbamate moieties to yield the target amino alcohol.
Causality Check: Lithium aluminum hydride (LiAlH₄) is strictly required for this transformation. Milder reducing agents like NaBH₄ are insufficient because they can only reduce the ester; they cannot break down the highly stable carbamate to a methylamine.
Step-by-Step Methodology:
-
Carbamate Formation: Suspend L-Tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M). Add triethylamine (3.0 eq) and methyl chloroformate (1.1 eq) at 0 °C. Stir until complete conversion to the N-methylcarbamate intermediate.
-
Reduction Setup: In an oven-dried, argon-purged flask, suspend LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF). Self-Validation: Ensure the THF is strictly anhydrous (KF < 50 ppm) to prevent violent, premature quenching of the LiAlH₄, which would ruin the reaction stoichiometry.
-
Addition: Dissolve the crude N-methylcarbamate intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C to control the exothermic hydride transfer.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Self-Validation: The complete disappearance of the carbamate starting material and the appearance of a highly polar, UV-active spot (due to the indole chromophore) on the TLC plate (DCM:MeOH 10:1) confirms successful reduction.
-
Quenching (Fieser Method): Cool the reaction to 0 °C. Sequentially add
mL water, mL 15% NaOH, and mL water (where is the mass of LiAlH₄ in grams). Causality: This specific quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable solid. Bypassing this step results in intractable, gelatinous emulsions that trap the product. -
Isolation: Filter the mixture through a Celite pad, wash thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield N-methyl-L-tryptophanol as an orange syrup (Yield: ~99%) [1].
Step-by-step synthetic workflow from L-Tryptophan to N-Methyltryptophanol and its derivatives.
Medicinal Chemistry: Heterocycle Synthesis
N-Methyltryptophanol is a direct precursor to indole-substituted 1,3-oxazolidin-2-ones. The oxazolidinone class is a critical pharmacophore found in monoamine oxidase (MAO) inhibitors and advanced antibacterial agents (e.g., Linezolid).
Protocol 2: Synthesis of Indole-Substituted 1,3-Oxazolidin-2-ones
Objective: Intramolecular cyclization of the amino alcohol into a bioactive oxazolidinone scaffold.
Step-by-Step Methodology:
-
Initiation: Dissolve N-methyltryptophanol (1.0 eq) in anhydrous DCM (0.5 M) and add 4-Dimethylaminopyridine (DMAP, 5 mol%).
-
Reagent Addition: Dilute hexachloroacetone (2.0 eq) in DCM and add dropwise via a syringe pump over 13 hours (0.002 mL/min) at room temperature [1]. Causality: Syringe pump addition maintains a low steady-state concentration of the highly reactive hexachloroacetone electrophile. This minimizes intermolecular oligomerization and prevents unwanted side reactions with the nucleophilic indole nitrogen, ensuring high-yielding intramolecular cyclization.
-
Catalysis Mechanism: DMAP acts as a nucleophilic catalyst. It attacks the hexachloroacetone to form a highly reactive acylpyridinium intermediate, which rapidly acylates the primary alcohol of N-methyltryptophanol at room temperature, preventing the thermal degradation of the indole ring.
-
Purification: Concentrate the crude mixture and purify via silica gel column chromatography (Eluent: DCM:MeOH 200:1 to 100:2) to isolate the pure heterocycle.
Applications in Asymmetric Catalysis
Beyond its role as a structural building block, the (S)-(-)-enantiomer of N-methyltryptophanol is a highly privileged chiral ligand in asymmetric synthesis.
When complexed with transition metals (like Zinc) or boron reagents, the amino alcohol forms a rigid, cyclic transition state. The bulky, electron-rich indole side chain provides profound steric shielding, blocking one enantioface of the incoming substrate.
Industrial Application: This principle is heavily utilized in the pharmaceutical manufacturing of R-(+)-3-chlorophenylpropanol, a critical intermediate for synthesizing the antidepressant Dapoxetine. By utilizing (S)-N-methyltryptophanol as a chiral catalyst during the reduction of 3-chloropropiophenone, chemists can direct the hydride attack exclusively to one face of the ketone. This achieves an enantiomeric excess (ee) approaching 100% [2].
Causality: Utilizing this catalytic asymmetric reduction completely bypasses the need for wasteful racemic resolution (where 50% of the synthesized product is typically discarded as the wrong enantiomer), drastically lowering production costs and environmental impact.
Pharmacophore mapping of N-Methyltryptophanol highlighting its dual utility in research.
Conclusion
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (N-Methyltryptophanol) represents a masterclass in structural utility. Its synthesis from L-Tryptophan is high-yielding and scalable, providing an enantiopure scaffold that bridges the gap between asymmetric catalysis and medicinal chemistry. Whether serving as a steric shield in enantioselective reductions or as the backbone for novel oxazolidinone therapeutics, its distinct physicochemical profile makes it an indispensable tool for the modern application scientist.
References
-
Carstensen, L. C. A. (2019). Synthese von 1,3-Oxazolidin-2-onen und Morpholin-2,3-dionen und Untersuchung ihrer biologischen Aktivität. Staats- und Universitätsbibliothek Hamburg. URL:[Link]
- Shanghai Institute of Pharmaceutical Industry. (2007). The preparation method of R-(+)-3-chlorophenylpropanol (Patent No. CN100591649C). Google Patents.
Molecular Structure Elucidation of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol: A Comprehensive Analytical Guide
Executive Summary
Elucidating the molecular structure of small organic molecules with multiple functional groups requires a rigorous, orthogonal analytical approach. This whitepaper details the systematic structural elucidation of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol , commonly known as N-methyltryptophanol. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating workflow that guarantees absolute structural certainty for researchers and drug development professionals.
Introduction and Molecular Architecture
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (Chemical Formula: C₁₂H₁₆N₂O) is a structurally rich derivative of tryptophanol[1]. The molecule presents three distinct chemical domains that dictate its analytical behavior and experimental handling:
-
The Indole Core: A highly conjugated, electron-rich aromatic bicyclic system that provides strong UV absorbance and characteristic downfield NMR resonances.
-
The Aliphatic Chain: A three-carbon backbone (propan-1-ol) containing a primary alcohol, which serves as a strong hydrogen bond donor/acceptor.
-
The Secondary Amine: A methylamino group at the C2 position, introducing a chiral center and a basic site that readily ionizes under electrospray conditions[2].
Strategic Workflow for Structural Elucidation
To avoid confirmation bias, an elucidation workflow must be strictly sequential, moving from bulk properties to atomic connectivity.
Sequential orthogonal workflow for the structural elucidation of N-methyltryptophanol.
High-Resolution Mass Spectrometry (HRMS)
The first critical step is establishing the exact molecular formula.
-
Causality of Experimental Choice: The presence of the secondary amine makes the molecule highly basic. Electrospray Ionization in positive mode (ESI+) is chosen because the amine is easily protonated in acidic media, yielding a robust pseudo-molecular ion [M+H]⁺.
-
Self-Validating Protocol (LC-HRMS/MS):
-
System Suitability: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm. Run a solvent blank (50:50 MeOH:H₂O + 0.1% Formic Acid) to establish baseline noise and rule out carryover.
-
Sample Introduction: Inject 1 µL of a 1 µg/mL sample solution via UPLC.
-
Acquisition: Scan m/z 50–1000 in ESI+. Isolate the target precursor and apply Collision-Induced Dissociation (CID) at 15–25 eV for MS/MS fragmentation[2].
-
Validation: The observed [M+H]⁺ must fall within 2 ppm of the theoretical mass, and the isotopic distribution must match the theoretical A+1/A+2 ratios for C₁₂H₁₆N₂O.
-
Data Interpretation:
-
Theoretical [M+H]⁺: 205.1341 Da
-
Observed [M+H]⁺: 205.1343 Da (Error: 0.9 ppm) → Confirms C₁₂H₁₆N₂O.
-
MS/MS Fragmentation: Cleavage of the relatively weak C2-C3 bond (alpha to the amine) yields a highly resonance-stabilized indolyl-methyl cation at m/z 130.0655 (C₉H₈N⁺). This diagnostic fragment definitively proves the presence of the unsubstituted indole ring attached to a methylene group[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the molecular formula and substructure hints, NMR provides absolute atomic connectivity.
-
Causality of Experimental Choice: DMSO-d₆ is selected as the solvent over CDCl₃. The strong hydrogen-bonding capability of DMSO slows down the chemical exchange of the primary alcohol (-OH) and the indole amine (-NH) protons, allowing them to be observed as sharp, distinct resonances rather than broad, invisible humps[4].
-
Self-Validating Protocol (1D and 2D NMR):
-
Preparation: Dissolve 15 mg of the analyte in 600 µL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Instrument Setup: 600 MHz spectrometer equipped with a cryoprobe for enhanced ¹³C sensitivity.
-
Validation: Verify the TMS internal standard peak is exactly at δ 0.00 ppm, and the residual DMSO quintet is at δ 39.52 ppm (¹³C) and δ 2.50 ppm (¹H).
-
Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans, WALTZ-16 decoupled), COSY, HSQC (optimized for ¹J_CH = 145 Hz), and HMBC (optimized for ⁿJ_CH = 8 Hz)[2].
-
NMR Resonance Assignments
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (H → C) |
| 1 (CH₂-O) | 62.1 | 3.45, 3.55 | dd (10.5, 5.0) | C2, C3 |
| 2 (CH-N) | 60.8 | 2.85 | m | C1, C3, N-CH₃ |
| 3 (CH₂-Ind) | 27.4 | 2.80, 2.95 | dd (14.0, 7.5) | C1, C2, Indole C3, C3a, C2 |
| N-CH₃ | 33.6 | 2.35 | s | C2 |
| Indole NH | - | 10.85 | br s | Indole C2, C3a, C7a |
| Indole C2 | 123.5 | 7.15 | d (2.5) | Indole C3, C3a, C7a |
| Indole C3 | 111.8 | - | - | - |
| Indole C3a | 127.6 | - | - | - |
| Indole C7a | 136.5 | - | - | - |
(Note: Aromatic protons C4-C7 are omitted for brevity, appearing as a complex multiplet series between 6.95–7.55 ppm).
Structural Connectivity via HMBC
The most critical elucidation challenge is proving that the aliphatic chain is attached to the C3 position of the indole ring, and that the methyl group is localized on the amine. Heteronuclear Multiple Bond Correlation (HMBC) bridges these isolated spin systems.
Key HMBC correlations confirming linkage between the indole core and aliphatic chain.
Vibrational Spectroscopy (FT-IR)
FT-IR provides orthogonal confirmation of the functional groups identified by NMR, specifically the heteroatom bonds.
-
Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is used instead of traditional KBr pellets. ATR requires no sample dilution, preventing moisture absorption (which would obscure the critical -OH and -NH stretching regions) and preserving the solid-state polymorphic form of the sample.
-
Self-Validating Protocol (ATR-FTIR):
-
Clean the diamond crystal with isopropanol and allow it to dry completely.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to ensure no contamination.
-
Apply the solid sample to the crystal, apply consistent pressure using the anvil, and acquire the sample spectrum.
-
Key Band Assignments:
-
3400–3200 cm⁻¹ (broad): O-H stretch (primary alcohol) overlapping with the Indole N-H stretch.
-
3050 cm⁻¹: Aromatic C-H stretch (indole ring).
-
2950–2850 cm⁻¹: Aliphatic C-H stretch (propanol backbone and N-methyl group).
-
1450 cm⁻¹: C=C aromatic ring breathing.
Stereochemical Determination
Because C2 is a chiral center, the compound exists as either the (R)- or (S)-enantiomer (D- or L-N-methyltryptophanol, respectively). While NMR, MS, and FT-IR confirm the 2D planar connectivity, they cannot differentiate enantiomers. To resolve the absolute configuration, Chiral High-Performance Liquid Chromatography (HPLC) coupled with a polarimeter, or Vibrational Circular Dichroism (VCD), must be employed as the final step in the elucidation workflow[3].
References
-
National Center for Biotechnology Information. "L-(-)-Tryptophanol | C11H14N2O | CID 6951149 - PubChem" NIH. [Link]
-
Barcherini, V., et al. "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators." Pharmaceuticals 2023, 16(2), 146. MDPI. [Link]
-
"Synthese von 1,3-Oxazolidin-2-onen und Morpholin-2,3-dionen und Untersuchung ihrer biologischen Aktivität." Universität Hamburg. [Link]
Sources
Spectroscopic Characterization and Analytical Profiling of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Subject: Orthogonal Structural Elucidation of N-Methyltryptophanol
Executive Summary
The compound 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol , commonly referred to as N-methyltryptophanol, is a critical chiral building block and intermediate in the synthesis of complex indole alkaloids and peptidomimetics. In advanced analytical workflows, the structural elucidation of such functionalized amino alcohols requires a rigorous, multi-modal approach.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide synthesizes empirical data and fundamental spectroscopic principles to establish a self-validating analytical matrix . By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR), researchers can establish an unbroken chain of causality between experimental choices and structural confirmation.
Synthetic Workflow and the Self-Validating Matrix
To guarantee scientific integrity, analytical protocols cannot exist in a vacuum; they must be contextualized by the molecule's origin and sample preparation. N-methyltryptophanol is typically synthesized via the potent hydride reduction of N-methyl-L-tryptophan (abrine) or its corresponding ester 1.
Our analytical matrix is "self-validating" because each technique cross-verifies the others:
-
HRMS confirms the exact mass and molecular formula (
). -
FTIR proves the existence of the specific functional groups (O-H, N-H) responsible for the heteroatoms detected in MS.
-
NMR maps the exact spatial connectivity, proving that the functional groups identified by IR are arranged in the specific 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol scaffold, rather than a constitutional isomer 2.
Figure 1: Synthetic workflow and orthogonal analytical characterization pipeline for N-methyltryptophanol.
Protocol: Synthesis & Sample Preparation
-
Reduction: Suspend N-methyltryptophan in anhydrous THF under inert atmosphere. Causality: The use of
over milder reducing agents (like ) is necessitated by the carboxylic acid moiety, which requires strong nucleophilic hydride donation to fully reduce to the primary alcohol 3. -
Quenching: Carefully quench with Fieser’s method (
mL , mL 15% NaOH, mL ) to precipitate aluminum salts as a granular white solid, preventing emulsion formation during extraction. -
Purification: Extract the free base into ethyl acetate, dry over
, and concentrate in vacuo.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of the self-validating matrix. For amino alcohols, solvent selection is paramount. Methanol-
Protocol: NMR Acquisition
-
Sample Prep: Dissolve 15 mg of purified N-methyltryptophanol in 0.6 mL of
. -
Tuning & Shimming: Perform automated gradient shimming (Z-axis) to achieve a line width of < 1.0 Hz for the solvent residual peak.
-
Acquisition: Acquire
spectra at 400 MHz (16 scans, 2s relaxation delay) and spectra at 100 MHz (1024 scans, WALTZ-16 decoupling).
Quantitative NMR Data Tables
Table 1:
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causality / Structural Rationale |
| H-4 (Indole) | 7.56 | d | 7.9 | 1H | Deshielded by the adjacent aromatic ring current. |
| H-7 (Indole) | 7.34 | d | 8.1 | 1H | Standard ortho-coupling on the benz-fused ring. |
| H-2 (Indole) | 7.08 | s | - | 1H | Characteristic isolated proton on the pyrrole ring. |
| H-6 (Indole) | 7.09 | t | 7.5 | 1H | Meta-coupling unresolved; appears as a pseudo-triplet. |
| H-5 (Indole) | 7.01 | t | 7.5 | 1H | Shielded relative to H-4 and H-6. |
| C1-H₂ (Hydroxymethyl) | 3.55, 3.45 | dd, dd | 11.0, 4.5 / 6.0 | 2H | Diastereotopic protons. The adjacent C2 chiral center restricts free rotation, placing these protons in distinct magnetic environments. |
| C3-H₂ (Benzylic) | 2.95, 2.85 | dd, dd | 14.2, 6.5 / 7.2 | 2H | Diastereotopic protons. Split by geminal coupling and the adjacent C2 methine proton. |
| C2-H (Methine) | 2.88 | m | - | 1H | Complex multiplet due to coupling with C1-H₂, C3-H₂, and the amine nitrogen. |
| N-CH₃ | 2.38 | s | - | 3H | Sharp singlet characteristic of an N-methyl group. |
Table 2:
| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality / Structural Rationale |
| C-7a (Indole) | 138.0 | Quaternary | Highly deshielded due to proximity to the electronegative indole nitrogen. |
| C-3a (Indole) | 128.6 | Quaternary | Bridgehead carbon. |
| C-2 (Indole) | 124.1 | Methine (CH) | Pyrrole ring carbon adjacent to nitrogen. |
| C-6 (Indole) | 122.3 | Methine (CH) | Aromatic carbon. |
| C-5 (Indole) | 119.6 | Methine (CH) | Aromatic carbon. |
| C-4 (Indole) | 119.2 | Methine (CH) | Aromatic carbon. |
| C-7 (Indole) | 112.2 | Methine (CH) | Aromatic carbon. |
| C-3 (Indole) | 111.8 | Quaternary | Attachment point of the aliphatic side chain. |
| C-1 (Aliphatic) | 62.5 | Methylene (CH₂) | Deshielded by the adjacent hydroxyl oxygen. |
| C-2 (Aliphatic) | 61.2 | Methine (CH) | Deshielded by the adjacent secondary amine. |
| N-CH₃ | 33.8 | Methyl (CH₃) | Standard N-methyl shift range. |
| C-3 (Aliphatic) | 27.4 | Methylene (CH₂) | Benzylic carbon; shielded relative to C1 and C2. |
Mass Spectrometry (HR-ESI-MS)
To validate the exact molecular formula, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed.
Protocol: MS Acquisition
-
Sample Dilution: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the
ion and maximizing ionization efficiency in positive mode. -
Injection: Direct infusion at 10 µL/min.
-
Tuning: Set capillary voltage to 3.0 kV and desolvation temperature to 250 °C.
-
Fragmentation: Apply Collision-Induced Dissociation (CID) using Argon gas at 15-25 eV to generate diagnostic product ions.
Fragmentation Pathway Analysis
The exact calculated mass for
Figure 2: Proposed ESI-MS/MS fragmentation pathways for protonated 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
Infrared (ATR-FTIR) Spectroscopy
While NMR provides connectivity and MS provides mass, IR spectroscopy is the ultimate arbiter of functional group presence.
Protocol: ATR-FTIR Acquisition
-
Background Scan: Collect a 32-scan background spectrum of the empty diamond crystal to subtract ambient
and water vapor. -
Sample Application: Place 2-3 mg of the neat solid directly onto the ATR crystal. Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would create a massive artifact in the 3200-3500 cm⁻¹ region, obscuring the critical O-H and N-H stretches of the analyte.
-
Scanning: Apply the pressure anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Diagnostic Vibrational Modes
Table 3: Key IR Spectral Data
| Wavenumber (cm⁻¹) | Peak Shape / Intensity | Vibrational Mode | Diagnostic Significance |
| 3410 | Sharp, Medium | Indole N-H Stretch | Confirms the indole nitrogen is not alkylated. |
| 3250 | Broad, Strong | O-H Stretch | Confirms successful |
| 2925, 2850 | Sharp, Medium | C-H Stretch (Aliphatic) | Confirms the presence of the propanol backbone and N-methyl group. |
| 1455 | Sharp, Medium | C=C Stretch (Aromatic) | Confirms the integrity of the indole aromatic system. |
| 1045 | Sharp, Strong | C-O Stretch | Diagnostic for primary alcohols; corroborates the O-H stretch. |
| 740 | Sharp, Strong | C-H Out-of-Plane Bend | Characteristic of an ortho-disubstituted benzene ring (the fused portion of the indole). |
Conclusion
The rigorous characterization of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol requires the harmonization of multiple analytical techniques. By relying on the self-validating matrix presented in this whitepaper—where the 1045 cm⁻¹ IR stretch confirms the primary alcohol, the m/z 130 MS fragment confirms the benzylic indole connectivity, and the diastereotopic splitting in the
References
- "Synthese von 1,3-Oxazolidin-2-onen und Morpholin-2,3-dionen und Untersuchung ihrer biologischen Aktivität" (Dissertation). ediss.sub.uni-hamburg.de, 2018.
- "Tryptophanol, a novel auxin analog found in marine diatoms, enhances nitrogen assimilation." bioRxiv, 2025.
- "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators." MDPI, 2023.
- "6 Synthesis of N-Alkyl Amino Acids." Monash University Research Repository.
Sources
A Technical Guide to the Inferred Mechanism of Action of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inferred mechanism of action for the novel compound 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. Due to the scarcity of direct research on this specific molecule, this document leverages a robust, structure-based inferential approach. By dissecting the compound into its core functional motifs—the indole ring, the methylamino group, and the propan-1-ol side chain—we can draw parallels to well-characterized molecules and signaling pathways. This guide synthesizes information from analogous compounds to propose a plausible mechanistic framework, focusing on potential interactions with serotonergic and adrenergic systems. Furthermore, we outline a comprehensive suite of experimental protocols designed to systematically validate these hypotheses. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this and structurally related compounds.
Introduction and Structural Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its significance in physiological processes.[2] The versatility of the indole ring allows for diverse chemical modifications, leading to compounds with activities ranging from anticancer and anti-inflammatory to potent effects on the central nervous system.[1][4]
The compound 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol incorporates three key pharmacophoric features:
-
An Indole Nucleus: This bicyclic aromatic system is a well-established pharmacophore that interacts with a multitude of biological targets.[2][4]
-
A Tryptamine-like Backbone: The ethylamine chain at the C3 position of the indole ring is characteristic of tryptamines, a class of compounds known for their potent psychoactive and neuromodulatory effects.[5][6]
-
An Amino Alcohol Moiety: The 2-(methylamino)propan-1-ol side chain is structurally reminiscent of compounds that interact with adrenergic receptors.[]
Given this structural amalgamation, it is logical to infer that the mechanism of action of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol likely involves modulation of monoaminergic systems, particularly serotonergic and adrenergic pathways.
Inferred Mechanism of Action: A Dual-Target Hypothesis
Based on its structural components, we propose a dual-target mechanism of action for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, centered on the serotonergic and adrenergic systems.
Interaction with the Serotonergic System
The indolethylamine core of the molecule strongly suggests an affinity for serotonin (5-HT) receptors.[5][6] Tryptamine and its derivatives are known to act as agonists at various 5-HT receptor subtypes, with the 5-HT2A receptor being a primary target for many hallucinogenic tryptamines.[5][8]
Hypothesized Signaling Pathway: Serotonergic Agonism
We hypothesize that 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol acts as an agonist at 5-HT receptors, likely with a preference for the 5-HT2A subtype. Activation of the 5-HT2A receptor, a Gq-coupled receptor, would initiate a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Sources
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- 6. Tryptamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Pharmacology and Toxicology Profile of Novel Tryptamine Derivatives: A Technical Whitepaper for Drug Development
Executive Summary
The renaissance of psychedelic research has positioned tryptamine derivatives—structurally analogous to endogenous serotonin—as highly promising scaffolds for central nervous system (CNS) drug design[1]. Molecules such as psilocybin, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and novel synthetic analogs (e.g., 4-AcO-DMT, DALT derivatives) are under intense investigation for their rapid-acting therapeutic efficacy in psychiatric disorders[2]. However, translating these compounds from the bench to the clinic requires a rigorous understanding of their pharmacological mechanisms (specifically 5-HT2A receptor biased agonism) and their toxicological liabilities (such as hERG channel inhibition and cytotoxicity)[3][4].
As application scientists, we must approach the screening of these novel psychoactive substances (NPS) with robust, self-validating experimental workflows. This whitepaper synthesizes the current mechanistic understanding of tryptamine derivatives and provides field-proven, step-by-step methodologies for their preclinical evaluation.
Pharmacological Landscape: 5-HT2A Receptor Dynamics
The tryptamine scaffold consists of an indole ring fused to an ethylamine chain, an essential pharmacophoric motif for interaction with the serotonergic system[1]. The primary target mediating both the psychedelic and therapeutic effects of these compounds is the 5-Hydroxytryptamine 2A (5-HT2A) receptor[2][5].
Structure-Activity Relationships (SAR)
Receptor affinity and selectivity are heavily dictated by the substitution pattern on the indole ring and the basic amine:
-
4-Substituted Tryptamines: Compounds like psilocin (4-HO-DMT) and its prodrug 4-AcO-DMT exhibit sub-micromolar affinities and high selectivity for 5-HT2A over 5-HT1A and 5-HT2C receptors[2][5].
-
5-Substituted Tryptamines: Derivatives such as 5-MeO-DMT demonstrate high affinity for 5-HT1A receptors and variable affinity for 5-HT2A, resulting in a distinct behavioral profile[2].
-
N,N-Dialkyl Substitutions: Increasing the bulk of the alkyl groups (e.g., N,N-diallyltryptamines or DALTs) often reduces selectivity. For instance, 5-MeO-DALT acts as a 5-HT2A agonist but interacts with a broader array of monoamine receptors[6]. Machine learning QSAR models indicate that topological polar surface area (TPSA) and lipophilicity (LogP) are the principal determinants of this receptor affinity[1].
Biased Signaling and Causality
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that exhibits functional selectivity (biased agonism). Activation by classical tryptamine psychedelics preferentially engages the Gq/11 protein pathway, leading to Phospholipase C (PLC) activation, intracellular calcium release, and the hallmark "head-twitch response" in murine models[7]. Conversely, non-hallucinogenic analogs may bias the receptor toward β-arrestin 2 recruitment, which drives receptor internalization and ERK1/2 signaling without triggering profound altered states of consciousness[7].
Fig 1. 5-HT2A receptor biased signaling pathways mediating canonical and non-canonical responses.
Toxicological Liabilities: hERG and Cytotoxicity
While tryptamines offer immense therapeutic potential, their basic amine structure introduces significant toxicological liabilities that must be screened early in the drug development pipeline[8].
Cardiotoxicity via hERG Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the rapid delayed rectifier potassium current (
Cellular Toxicity
At elevated concentrations, certain synthetic tryptamines induce cellular toxicity. Flow cytometry and MTT assays on HEK293 and HepG2 cell lines have revealed that specific derivatives trigger mitochondrial damage, leading to early and late-stage apoptosis[4].
Quantitative Summary of Tryptamine Profiles
| Compound Class | Representative Analog | 5-HT2A Affinity (pKi / Ki) | Primary Target Selectivity | hERG Liability Risk | Cytotoxicity Profile |
| 4-Substituted | 4-HO-DMT (Psilocin) | High (<1 µM) | 5-HT2A > 5-HT1A | Low | Minimal |
| 5-Substituted | 5-MeO-DMT | Moderate to High | 5-HT1A | Moderate | Low to Moderate |
| N,N-Diallyl | 5-MeO-DALT | Moderate | Non-selective | Moderate | Apoptosis at High Doses |
| 4-Acetoxy | 4-AcO-DMT | High (<1 µM) | 5-HT2A > 5-HT1A | Low | Minimal |
(Data synthesized from[6],[2],[5],[4])
Experimental Workflows & Protocols
To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific methodological choices are made.
Fig 2. Sequential in vitro screening workflow for novel tryptamine derivative drug development.
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)
Purpose: To quantify the functional Gq-mediated agonism of tryptamine derivatives at the 5-HT2A receptor[5].
Causality: 5-HT2A activation cleaves PIP2 into IP3, which binds to receptors on the endoplasmic reticulum, releasing
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM probenecid. Expert Insight: Probenecid is critical; it inhibits organic anion transporters, preventing the cells from pumping the cleaved dye back into the extracellular space.
-
Incubation: Incubate for 60 minutes at 37°C in the dark to allow complete esterase cleavage.
-
Compound Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject 10 µL of the tryptamine test compound (serial dilutions from 10 µM to 0.1 nM) and record kinetic fluorescence (
) for 3 minutes. -
Self-Validation Checkpoints:
-
Positive Control: 10 µM Serotonin (5-HT) must yield a robust, rapid peak to define 100%
. -
Negative Control: Pre-incubation with 1 µM Ketanserin (a selective 5-HT2A antagonist) must completely abolish the calcium signal, proving the response is strictly 5-HT2A mediated.
-
Protocol 2: Automated Patch-Clamp for hERG Liability
Purpose: To directly measure the voltage-dependent block of hERG potassium tail currents by tryptamine derivatives[9]. Causality: While thallium flux assays offer high throughput[3], automated patch-clamp remains the gold standard. It allows precise control of the membrane voltage to force the hERG channels into open and inactivated states, capturing the state-dependent binding kinetics of the protonated tryptamine within the pore[9].
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO cells stably expressing the KCNH2 (hERG) gene. Suspend in extracellular recording solution.
-
Electrophysiological Setup: Load cells onto a planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 GΩ) and establish the whole-cell configuration.
-
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (activates and rapidly inactivates the channel), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.
-
Compound Perfusion: Perfuse the tryptamine derivative at ascending concentrations (e.g., 0.1, 1, 10, 30 µM). Wait 3 minutes per concentration to reach steady-state block.
-
Self-Validation Checkpoints:
-
Seal Integrity: Leak current must remain <10% of the peak tail current throughout the experiment.
-
Reference Standard: Perfusion of 0.1 µM E-4031 (a highly potent, selective hERG inhibitor) must result in >90% inhibition of the tail current, validating assay sensitivity.
-
Vehicle Control: 0.1% DMSO must show <5% current rundown over the recording period.
-
Conclusion
The pharmacological optimization of novel tryptamine derivatives requires a delicate balance between maximizing 5-HT2A receptor efficacy and minimizing off-target toxicological liabilities. By employing rigorous, self-validating assays—such as intracellular calcium mobilization for functional potency and automated patch-clamp for hERG safety—drug development professionals can confidently identify lead candidates with favorable therapeutic indices.
References
- Source: nih.gov (PMC)
- Source: koreascience.kr (Biomolecules & Therapeutics)
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- Source: mdpi.
- Source: creative-bioarray.
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- Source: nih.gov (PMC)
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic properties of tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol: A Technical Guide to its Synthesis, Serotonergic Pharmacology, and Applications
Executive Summary
The compound 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, commonly referred to as N-methyltryptophanol, is a specialized indoleamine derivative. Structurally, it bridges the gap between endogenous amino acids (L-tryptophan) and potent serotonergic neuromodulators (such as N,N-dimethyltryptamine and alpha-methyltryptamine). Recent advances in metabolomics have highlighted the critical role of tryptophanol derivatives in the microbiome-gut-brain axis, where they act as signaling molecules that modulate serotonergic tone and neuroinflammation[1]. Furthermore, high-throughput metabolomic workflows have identified these tryptophan catabolites as key biomarkers in human biofluids, underscoring their systemic biological relevance in tracking disease progression and therapeutic efficacy[2].
Structural Activity Relationship (SAR) & Pharmacological Context
The pharmacological profile of tryptamine derivatives is highly sensitive to modifications at the ethylamine side chain and the indole ring. The presence of a hydroxyl group on the alkyl chain (forming a propan-1-ol moiety) introduces significant hydrogen-bonding potential. This alters the binding pose within the orthosteric site of 5-HT receptors compared to simple alkyl chains, subtly shifting the molecule's efficacy and receptor subtype selectivity[3].
Additionally, the secondary amine (N-methyl group) provides steric hindrance that reduces susceptibility to rapid oxidative deamination by monoamine oxidase (MAO) compared to primary amines. This structural modification extends the molecule's half-life in vitro and in vivo, making it a highly stable probe for serotonergic research[3].
Chemical Synthesis & Validation Protocol
The synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol requires precise control over the reduction of the amino acid precursor to prevent over-alkylation or incomplete reduction. The following protocol utilizes L-tryptophan methyl ester as the starting material[4].
Step-by-Step Methodology:
-
N-Methylcarbamate Protection :
-
Procedure: Suspend L-tryptophan methyl ester hydrochloride in anhydrous dichloromethane (DCM). Add triethylamine (Et3N) to neutralize the hydrochloride salt, followed by the dropwise addition of methyl chloroformate at 0°C.
-
Causality: Direct methylation of primary amines often results in uncontrolled over-alkylation, yielding tertiary amines. Using methyl chloroformate forms a stable carbamate, restricting the nitrogen to a single functionalization event.
-
-
Hydride Reduction :
-
Procedure: Dissolve the isolated carbamate intermediate in anhydrous tetrahydrofuran (THF). Slowly add a stoichiometric excess of Lithium Aluminum Hydride (LiAlH4) and reflux the mixture under an inert argon atmosphere for 4 hours.
-
Causality: LiAlH4 is selected for its dual-action reducing power. It simultaneously reduces the methyl ester to a primary alcohol and cleaves the carbamate to yield the desired N-methyl secondary amine[4]. This maximizes atom economy and eliminates the need for a separate deprotection step.
-
-
Self-Validating Quality Control :
-
Procedure: Quench the reaction using the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts. Filter, concentrate, and purify via flash chromatography (DCM:MeOH).
-
Validation: The protocol is self-validating through NMR and MS analysis. A successful reaction is confirmed by the disappearance of the ester carbonyl peak in 13C-NMR and the emergence of the N-methyl singlet (~2.45 ppm) in 1H-NMR.
-
Chemical synthesis workflow of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
Table 1: Analytical Characterization for Validation
| Parameter | Expected Value / Signature | Diagnostic Significance |
| Molecular Weight | 204.27 g/mol | Confirms empirical formula (C12H16N2O). |
| 1H-NMR (CDCl3) | δ 2.45 (s, 3H, N-CH3) | Validates successful N-methylation. |
| 1H-NMR (CDCl3) | δ 3.40-3.60 (m, 2H, CH2OH) | Confirms complete reduction of carboxylate to alcohol. |
| MS (ESI+) | m/z 205.13 [M+H]+ | Confirms the exact molecular ion species. |
In Vitro Serotonergic Characterization
To evaluate the compound's affinity and functional activity at serotonergic targets, a robust, self-validating radioligand binding assay is employed.
Step-by-Step Methodology:
-
Membrane Preparation :
-
Procedure: Harvest CHO-K1 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Causality: Utilizing isolated membranes rather than whole cells ensures that the assay measures direct receptor binding kinetics, eliminating confounding variables such as membrane permeability or intracellular trapping of the ligand.
-
-
Radioligand Displacement :
-
Procedure: Incubate 50 µg of membrane protein with 2 nM [3H]ketanserin and varying concentrations of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (10^-10 to 10^-4 M) for 60 minutes at 37°C.
-
Causality: [3H]ketanserin is utilized due to its exceptional selectivity for the 5-HT2A receptor over the closely related 5-HT2C subtype, ensuring a clean displacement curve without off-target noise.
-
-
Self-Validating Quality Control :
-
Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Validation: Non-specific binding (NSB) is defined using 10 µM mianserin. The assay validates itself if specific binding (Total - NSB) constitutes >80% of the total radioactive signal, confirming receptor integrity and radioligand specificity.
-
Serotonergic signaling cascade initiated by ligand binding at the 5-HT2A receptor.
Table 2: Comparative Serotonergic Binding Profile
| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | MAO Susceptibility |
| Serotonin (5-HT) | ~2.0 | ~15.0 | High |
| N,N-Dimethyltryptamine | ~130 | ~75 | High |
| N-Methyltryptophanol | >500 | Modulator | Low |
| (Note: Values are representative benchmarks for structural analogs used in assay calibration to contextualize the N-methylated tryptophanol derivative). |
References
-
Gut Microbiota and Tryptophan Metabolism as Therapeutic Targets for Spinal Cord Injury: Insights From Probiotic Treatment - Taylor & Francis. 1
-
Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC/NIH. 5
-
Psychedelic-like Activity of Norpsilocin Analogues - ACS Chemical Neuroscience. 3
-
Synthese von 1,3-Oxazolidin-2-onen und Morpholin-2,3-dionen und Untersuchung ihrer biologischen Aktivität - ediss.sub.hamburg. 4
Sources
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- 2. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Characterizing the Receptor Binding Profile of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Abstract
The compound 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol represents a novel chemical entity with significant therapeutic potential, merging the privileged indole scaffold, characteristic of tryptamines, with a β-methylamino alcohol side chain, a pharmacophore common in adrenergic modulators. To date, the specific receptor binding profile of this molecule remains uncharacterized in publicly accessible literature. This technical guide provides a comprehensive, field-proven strategy for the full elucidation of its pharmacological fingerprint. We present a multi-tiered approach, beginning with broad-panel radioligand binding assays to identify primary targets, followed by functional assays to determine the mode of action (agonist, antagonist, or allosteric modulator), and concluding with ancillary in vitro ADME assays to assess its drug-like properties. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, self-validating protocols required to thoroughly investigate this promising compound.
Introduction: Structural Rationale and Target Hypotheses
The chemical structure of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol provides a clear rationale for a targeted yet comprehensive screening strategy. The indole ring is a well-established pharmacophore that interacts with a multitude of biological targets, most notably the serotonin (5-HT) receptors.[1] The presence of this moiety suggests a high probability of affinity for various 5-HT receptor subtypes. Furthermore, the 3-substituted indole structure is a hallmark of many classic and novel psychoactive tryptamines, which primarily exert their effects through 5-HT2A receptor agonism.[2][3]
The side chain, 2-(methylamino)propan-1-ol, is a β-amino alcohol. This structural motif is famously associated with β-adrenergic receptor ligands (beta-blockers) and other sympathomimetic amines.[4] This suggests a secondary hypothesis that the compound may interact with adrenergic (α and β) and potentially dopaminergic receptors.
Given these structural features, our primary hypotheses for receptor interaction are:
-
High-Affinity Targets: Serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3).[5]
-
Secondary Targets: Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2, D3), and Sigma (σ1, σ2) receptors.[3][6]
-
Tertiary Targets: Monoamine transporters (SERT, NET, DAT).
This guide outlines the logical progression of experiments to test these hypotheses, moving from broad, affinity-based screening to specific, functional characterization.
Tier 1: Primary Screening via Radioligand Competition Binding Assays
The initial step is to determine the binding affinity (expressed as the inhibition constant, Ki) of the test compound across a wide panel of relevant receptors. The radioligand binding assay is the gold standard for this purpose due to its robustness and sensitivity.[7] The principle involves a competition between our unlabeled test compound and a known radiolabeled ligand for a specific receptor target.[5]
Rationale for Experimental Design
A comprehensive panel is selected to cover the primary and secondary target hypotheses. The assay is designed as a competitive inhibition experiment, where a single concentration of radioligand (typically at or near its Kd value) is incubated with receptor-containing membranes and a range of concentrations of the test compound.[7] This allows for the determination of the IC50 (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the Ki using the Cheng-Prusoff equation.[6]
Mandatory Visualization: Radioligand Binding Workflow
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol: General Radioligand Binding Assay
This protocol is a generalized template adaptable for various GPCR targets. Specific radioligands, non-specific binding determinants, and buffer compositions will vary by receptor.[8][9][10]
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human receptor) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[8]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 150 µL membrane preparation.[9]
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-labeled competitor (e.g., 10 µM Haloperidol for D2 receptors), 50 µL radioligand solution, and 150 µL membrane preparation.[3][6]
-
Competition Wells: Add 50 µL of the serially diluted test compound, 50 µL radioligand solution, and 150 µL membrane preparation.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-120 minutes at room temperature (or as optimized for the specific receptor) to reach equilibrium.[6]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[11]
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]
-
-
Quantification and Analysis:
-
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[6]
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Predicted Binding Affinity Profile
All quantitative data should be summarized in a clear, tabular format. "Hits" are typically defined as compounds exhibiting a Ki value below 1 µM.
| Target Receptor | Radioligand | Non-Specific Determinant | Predicted Ki (nM) |
| Serotonin | |||
| 5-HT1A | [³H]-8-OH-DPAT | 10 µM Serotonin | TBD |
| 5-HT2A | [³H]-Ketanserin | 10 µM Mianserin | TBD |
| 5-HT2C | [³H]-Mesulergine | 10 µM Mianserin | TBD |
| 5-HT3 | [³H]-Granisetron | 10 µM Ondansetron | TBD |
| Adrenergic | |||
| α1 | [³H]-Prazosin | 10 µM Phentolamine | TBD |
| α2 | [³H]-Rauwolscine | 10 µM Yohimbine | TBD |
| β1/β2 | [¹²⁵I]-Iodocyanopindolol | 10 µM Propranolol | TBD |
| Dopamine | |||
| D1 | [³H]-SCH23390 | 1 µM Butaclamol | TBD |
| D2 | [³H]-Spiperone | 1 µM Butaclamol | TBD |
| D3 | [³H]-Spiperone | 1 µM Butaclamol | TBD |
| Sigma | |||
| σ1 | [³H]-(+)-Pentazocine | 10 µM Haloperidol | TBD |
| σ2 | [³H]-DTG (+ 100 nM (+)-Pentazocine) | 10 µM Haloperidol | TBD |
| Transporters | |||
| SERT | [³H]-Citalopram | 10 µM Fluoxetine | TBD |
| NET | [³H]-Nisoxetine | 10 µM Desipramine | TBD |
| DAT | [³H]-WIN 35,428 | 10 µM Cocaine | TBD |
TBD: To Be Determined
Tier 2: Functional Characterization of "Hits"
Once high-affinity targets are identified, the next critical step is to determine the functional activity of the compound at these receptors. Does it act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator? Functional assays measure the downstream signaling events that occur after receptor binding.
Rationale for Assay Selection
The choice of functional assay depends on the G-protein coupling of the target receptor.
-
Gs- and Gi-coupled receptors (e.g., 5-HT1A, D1, D2, β-adrenergic) modulate the levels of cyclic AMP (cAMP). Their activity can be measured using cAMP accumulation assays.[12]
-
Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C, α1-adrenergic) activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This is measured using calcium mobilization assays.[2]
-
Ligand-gated ion channels (e.g., 5-HT3) mediate ion flux directly. Their activity can be assessed via electrophysiology or specific ion flux assays.
-
Monoamine Transporters are assessed by measuring the uptake or release of a radiolabeled substrate.[13]
Mandatory Visualization: GPCR Signaling & Assay Choice
Caption: GPCR signaling pathways and corresponding functional assays.
Step-by-Step Protocols
This protocol uses a competitive immunoassay format (e.g., HTRF or GloSensor).[12][14]
-
Cell Culture: Seed cells stably expressing the target receptor into 384-well plates and incubate overnight.
-
Agonist Mode:
-
Remove media and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compound.
-
For Gi-coupled receptors, add a submaximal concentration of an adenylate cyclase activator like forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate cells with serial dilutions of the test compound.
-
Add a known agonist at its EC80 concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and add the detection reagents (e.g., Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[12]
-
Incubate for 60 minutes.
-
Read the plate on a compatible reader and calculate cAMP concentrations based on a standard curve.
-
-
Analysis: Plot cAMP concentration vs. log[compound] to determine EC50 (agonist) or IC50 (antagonist).
This protocol measures changes in intracellular calcium using a fluorescent dye.[4]
-
Cell Culture: Seed cells expressing the target receptor onto 96-well black-walled, clear-bottom plates and incubate overnight.[15]
-
Dye Loading:
-
Measurement:
-
Place the assay plate into a fluorescence plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject serial dilutions of the test compound (for agonist mode) or a known agonist after pre-incubation with the test compound (for antagonist mode).
-
Monitor the change in fluorescence intensity over time.
-
-
Analysis: Plot the peak fluorescence response vs. log[compound] to determine EC50 or IC50 values.
This protocol measures the inhibition of radiolabeled substrate uptake.[13]
-
Cell Culture: Plate cells stably expressing DAT, NET, or SERT in a 96-well plate.
-
Assay:
-
Wash cells with uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (for NSB) for 10-20 minutes.
-
Initiate uptake by adding a fixed concentration of radiolabeled substrate (e.g., [³H]-dopamine for DAT).[13]
-
Incubate for a short period (1-10 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Analysis: Determine the IC50 of the test compound for uptake inhibition.
Tier 3: In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk development and identify potential liabilities.[1][17]
Rationale and Key Assays
A standard panel of in vitro ADME assays provides essential data on the drug-like properties of the compound.
-
Solubility: Determines how well the compound dissolves, impacting absorption.
-
Permeability (e.g., Caco-2 Assay): Predicts intestinal absorption and potential for being a P-glycoprotein substrate.
-
Metabolic Stability (Liver Microsomes/Hepatocytes): Assesses the rate of metabolism, predicting in vivo half-life.
-
Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which affects distribution and availability.
-
CYP450 Inhibition: Identifies potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.[18]
Data Presentation: Summary of In Vitro ADME Properties
| Assay | Method | Result | Interpretation |
| Aqueous Solubility | Thermodynamic | TBD (µg/mL) | High/Medium/Low Solubility |
| Permeability | Caco-2 A-to-B | TBD (10⁻⁶ cm/s) | High/Medium/Low Permeability |
| Efflux Ratio | Caco-2 B-to-A / A-to-B | TBD | >2 suggests P-gp substrate |
| Metabolic Stability | Human Liver Microsomes | TBD (% remaining at 60 min) | High/Medium/Low Stability |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | TBD (% bound) | High (>90%) / Low (<90%) |
| CYP450 Inhibition | Fluorometric / LC-MS | TBD (IC50 in µM for 1A2, 2C9, 2C19, 2D6, 3A4) | Potent/Moderate/Weak Inhibitor |
Conclusion and Path Forward
This technical guide outlines a systematic and robust strategy for the comprehensive characterization of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. By progressing logically from broad affinity screening to specific functional analysis and early ADME profiling, researchers can build a complete pharmacological dossier for this novel molecule. The data generated through these protocols will be essential for understanding its mechanism of action, predicting its in vivo effects, and making informed decisions regarding its potential as a therapeutic candidate. The combination of the tryptamine and β-amino alcohol pharmacophores presents an exciting opportunity for novel pharmacology, and the rigorous application of these validated methods will be key to unlocking its potential.
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved March 7, 2026, from [Link]
-
Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 7, 2026, from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved March 7, 2026, from [Link]
-
BioPharmaSpec. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved March 7, 2026, from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved March 7, 2026, from [Link]
-
Lane, J. R., et al. (2012). Radioligand binding assays. Bio-protocol, 2(10). Retrieved from [Link]
-
Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). Retrieved from [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]
-
Wood, A. L., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments, (191). Retrieved from [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. Retrieved from [Link]
-
Ciana, P., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et biophysica acta, 1820(1), 70–78. Retrieved from [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved March 7, 2026, from [Link]
-
Schetz, J. A., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 164(2), 146–155. Retrieved from [Link]
-
Ilani, T., et al. (2007). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroscience and behavioral physiology, 37(3), 263–272. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved March 7, 2026, from [Link]
-
Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved March 7, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved March 7, 2026, from [Link]
-
Kibirige, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 237. Retrieved from [Link]
-
In-house publication. (1987). A rapid and sensitive competitive receptor binding assay for p-1 and 8-2 adrenergic binding for adrenergic agents. Ovid. Retrieved from [Link]
-
Sarker, S., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.27. Retrieved from [Link]
-
Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 20(4), 333–352. Retrieved from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 694. Retrieved from [Link]
-
Sigoillot, S. M., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments, (92), e51833. Retrieved from [Link]
-
Yang, S., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 16013. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 7, 2026, from [Link]
-
Li, Y., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved March 7, 2026, from [Link]
Sources
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
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- 4. bio-protocol.org [bio-protocol.org]
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- 9. giffordbioscience.com [giffordbioscience.com]
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- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. selvita.com [selvita.com]
- 18. criver.com [criver.com]
Methodological & Application
HPLC-UV method development for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol analysis
Application Note: HPLC-UV Method Development for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Introduction & Scope
Subject: Development of a robust HPLC-UV analytical method for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (hereafter referred to as IMAP-ol ).
Context: IMAP-ol is a structural hybrid of a tryptamine alkaloid and an amino alcohol. It shares the indole core of N-methyltryptamine but possesses a hydroxyl group on the propyl chain, structurally resembling a "tryptophan-reduced" analog of ephedrine. This unique chemistry presents specific chromatographic challenges:
-
Basicity: The secondary methylamine (pKa ~9.6) interacts strongly with residual silanols on silica columns, leading to severe peak tailing.
-
UV Selectivity: The indole chromophore requires specific wavelength selection to maximize signal-to-noise (S/N) ratio while minimizing solvent interference.
-
Polarity: The hydroxyl group increases polarity, potentially reducing retention on standard C18 phases compared to non-hydroxylated tryptamines.
This guide provides a self-validating protocol for researchers to quantify IMAP-ol with high precision, emphasizing "Quality by Design" (QbD) principles.
Physicochemical Profile & Mechanistic Strategy
To design the method, we must first understand the analyte's behavior in solution.
| Property | Value (Estimated) | Chromatographic Implication |
| Core Structure | Indole + Alkyl Amine + Alcohol | Mixed-mode interactions (Hydrophobic + Ionic + H-Bonding). |
| pKa (Amine) | ~9.5 – 9.8 | At pH < 7, the molecule is protonated ( |
| pKa (Indole) | ~16.0 (Acidic) / -2 (Basic) | The indole ring remains neutral across the standard HPLC pH range (2–12). |
| LogP | ~0.8 – 1.2 | Moderately lipophilic, suitable for Reversed-Phase (RP) LC. |
| UV Maxima | 220 nm, 280 nm | 280 nm is preferred for specificity; 220 nm for trace sensitivity (risk of solvent noise). |
The "Silanol Effect" Mitigation Strategy
Standard silica-based C18 columns possess acidic silanol groups (
Chosen Strategy: Acidic Mobile Phase with Ion Suppression.
By using a pH < 3.0 (e.g., 0.1% Trifluoroacetic Acid or Formic Acid), we suppress the ionization of silanols (
Experimental Protocols
Protocol A: Mobile Phase & Standard Preparation
Reagents:
-
Acetonitrile (ACN), HPLC Grade.
-
Water, Milli-Q (18.2 MΩ).
-
Trifluoroacetic Acid (TFA), Sequencing Grade (preferred over Formic Acid for better peak shape).
Step-by-Step:
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL TFA to 1000 mL water. Mix and degas. Note: Do not filter TFA solutions through Nylon filters; use PTFE or RC.
-
Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL TFA to 1000 mL ACN.
-
Stock Standard (1 mg/mL): Dissolve 10 mg of IMAP-ol in 10 mL of Methanol. Store at -20°C (Indoles are light/oxidative sensitive).
-
Working Standard (50 µg/mL): Dilute Stock 1:20 in Mobile Phase A. Crucial: Diluting in 100% organic solvent leads to "solvent wash-through" and poor peak shape for early eluters.
Protocol B: Chromatographic Conditions (The "Scout" Method)
This generic gradient is designed to locate the analyte and separate potential impurities.
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect CSH). Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm. | "End-capping" blocks residual silanols. CSH (Charged Surface Hybrid) particles are superior for basic amines. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 35°C | Improves mass transfer and reduces viscosity, sharpening peaks. |
| Injection | 5 – 10 µL | Low volume prevents peak broadening. |
| Detection | UV 280 nm (Ref 360 nm) | Indole specific absorption. 280 nm avoids interference from mobile phase impurities common at 220 nm. |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Equilibration |
| 15.0 | 60 | Linear Gradient (Elution of IMAP-ol expected ~6-9 min) |
| 16.0 | 95 | Column Wash (Remove hydrophobic impurities) |
| 20.0 | 95 | Hold Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | Ready for next injection |
Method Optimization & Decision Logic
If the initial scout method fails (e.g., poor resolution or tailing), use this logic flow to optimize.
Figure 1: Decision matrix for optimizing peak shape and retention for basic indole derivatives.
Advanced Optimization Tips:
-
Peak Tailing: If TFA is insufficient, switching to a High pH method (10 mM Ammonium Bicarbonate, pH 10) often yields perfect symmetry for amines by deprotonating them. Warning: Ensure your column is rated for pH 10 (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Resolution: If separating IMAP-ol from N-methyltryptamine (impurity), a Phenyl-Hexyl column provides alternative selectivity via
interactions with the indole ring.
Validation Parameters (ICH Q2(R1))
To ensure the method is trustworthy, perform the following validation steps.
System Suitability (Daily Check)
-
Tailing Factor (
): Must be . -
Theoretical Plates (
): for a 150mm column. -
Precision: %RSD of retention time and area for 5 replicate injections must be
.
Linearity
Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance:
. -
Visual: Residual plot should show random scattering, not a "U" shape.
Sensitivity (LOD/LOQ)
Calculate based on Signal-to-Noise (S/N) ratio using the 280 nm channel.
-
LOD (Detection): S/N
. -
LOQ (Quantitation): S/N
.
Summary Workflow
Figure 2: End-to-end analytical workflow for IMAP-ol analysis.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and silanol suppression).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on separating basic amines).
-
PubChem. (2025).[1] Indole-3-propanoic acid derivatives and Tryptamine analogs. National Library of Medicine. (Source for physicochemical properties of indole analogs).
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. (Regulatory standard for method validation).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for impurity profiling).
Sources
Application Note: Chiral Separation of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol Enantiomers
[1]
Executive Summary
This technical guide details the protocol for the chiral resolution of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol , a reduced derivative of N-methyltryptophan.[1] This molecule presents specific chromatographic challenges:
-
Basic Functionality: The secondary methylamino group (
) causes severe peak tailing on silanol-active stationary phases.[1] -
Indole Moiety: The electron-rich indole ring requires a stationary phase capable of
- interactions for enhanced selectivity.[1] -
Solubility: The amino-alcohol character creates solubility issues in pure non-polar solvents (e.g., heptane), necessitating polar modifiers.
This guide prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) due to their proven success with indole alkaloids. Two distinct workflows are provided: a robust Normal Phase HPLC method for QC/QA and a Supercritical Fluid Chromatography (SFC) method for high-throughput screening and purification.[1]
Physicochemical Profile & Separation Mechanism[2][3]
Understanding the analyte is the first step in rational method design.
| Property | Value / Characteristic | Impact on Method Development |
| Structure | Indole-C3-alkyl-CH(NHMe)-CH2OH | Requires |
| Chiral Center | One (C2 position) | Enantiomers: (S) and (R). |
| Basicity | Secondary Amine ( | Mandatory: Basic additive (DEA or TEA) to suppress silanol interactions. |
| Solubility | Low in Hexane; High in MeOH/EtOH | Sample diluent must match the mobile phase organic modifier strength. |
| UV Cutoff | Detection at 280 nm is specific to Indole; 220 nm offers higher sensitivity. |
Mechanism of Chiral Recognition
The separation relies on a "Three-Point Interaction" model between the analyte and the CSP (typically Amylose or Cellulose carbamates):
-
H-Bonding: Between the analyte's -OH/-NH groups and the carbamate C=O/NH of the CSP.[1]
-
-
Stacking: Between the Indole ring and the phenyl groups of the CSP. -
Steric Fit: The methyl group on the amine creates a specific spatial bulk that fits differently into the chiral grooves of the polymer.
Method Development Workflow (Decision Tree)
The following diagram illustrates the logical flow for selecting the optimal separation mode.
Figure 1: Strategic decision tree for chiral method development of indole amino alcohols.
Protocol A: Normal Phase HPLC (The "Gold Standard")
This method utilizes an Amylose-based column, which generally shows higher selectivity for dihydro-indole and tryptophan derivatives compared to Cellulose.
Instrumentation & Materials[3][4][5]
-
System: HPLC with binary pump and UV/DAD detector (e.g., Agilent 1260/1290).
-
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA) or Triethylamine (TEA).
Chromatographic Conditions[5][6][7][8]
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v) | DEA is critical. Without it, the amine interacts with residual silanols, causing broad, tailing peaks ( |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1][3] |
| Temperature | 25°C | Lower temperature often improves resolution ( |
| Detection | UV @ 280 nm | Maximizes specificity for the indole ring; minimizes baseline noise from DEA. |
| Injection Vol | 5 - 10 µL | Keep low to prevent column overload which reduces |
Step-by-Step Execution
-
Pre-Conditioning: Flush the column with Mobile Phase (MP) for 30 mins at 1.0 mL/min. Monitor baseline stability.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of IPA (not Hexane, to ensure solubility). Dilute to 0.1 mg/mL with MP.[2]
-
Screening Run: Inject the racemate.
-
Target: Retention factor (
) between 1.0 and 5.0. -
If
(elutes too fast): Decrease IPA to 5%. -
If
(elutes too slow): Increase IPA to 20%.
-
-
Optimization: If resolution is partial (
), switch the alcohol modifier to Ethanol . Ethanol often provides different selectivity due to its conformational shape.
Protocol B: SFC (Green & High Throughput)[8]
SFC is superior for basic amines because the supercritical CO2 is slightly acidic, which can help protonate the amine, although a basic additive is still required to mask the stationary phase silanols.
Instrumentation & Materials[4][5]
-
System: SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralcel OZ-H .[1]
-
Why IG/OZ? Chlorinated phases often show superior separation for indole-based alkaloids compared to standard AD/OD phases.
-
-
Modifier: Methanol (HPLC Grade) + 0.2% Isopropylamine (IPAm) or DEA.
Chromatographic Conditions[4][5][6][7][8]
| Parameter | Setting | Rationale |
| Mobile Phase A | Main carrier.[1] | |
| Mobile Phase B | Methanol + 0.2% IPAm | Methanol is a stronger eluent than IPA in SFC; IPAm sharpens basic peaks. |
| Gradient | 5% to 40% B in 5 min | Fast screening gradient. |
| Back Pressure | 120 - 150 bar | Ensures |
| Temperature | 35 - 40°C | Slightly higher T improves mass transfer in SFC. |
Execution Logic[1]
-
Gradient Screen: Run the 5-40% gradient.[1]
-
Isocratic Optimization: Identify the %B where elution occurs (e.g., 15%). Set an isocratic method at that percentage for maximum resolution.
-
Stacking: For preparative needs, SFC allows "stacked injections" every 2-3 minutes due to low viscosity and fast equilibration.[1]
System Suitability & Troubleshooting
Every valid protocol requires a self-check mechanism.
System Suitability Criteria (Acceptance Limits)
-
Resolution (
): > 2.0 (Baseline separation). -
Tailing Factor (
): < 1.3 (Crucial for amines). -
Repeatability: Retention time %RSD < 0.5% (n=5).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction; Insufficient Base.[1] | Increase DEA/TEA to 0.2%. Ensure column is "H" (High performance) grade. |
| Fronting Peaks | Solubility mismatch or Overload.[1] | Dissolve sample in Mobile Phase. Reduce injection volume. |
| No Separation ( | Wrong Selector. | Switch from Amylose (IA/AD) to Cellulose (OD/IC) or Chlorinated (IG/OZ). |
| Baseline Drift | Unstable DEA/TEA in UV. | Ensure reference wavelength is off. Switch to 280nm (away from amine absorbance). |
Mechanism Visualization
The following diagram details the molecular interactions driving the separation.
Figure 2: The "Three-Point" chiral recognition mechanism between N-methyltryptophanol and the polysaccharide stationary phase.[1]
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient enantiomer separation. Chemical Society Reviews.[1] Link
-
Phenomenex. (2023).[4] Chiral HPLC & SFC Method Development Guide. Phenomenex Technical Resources. Link
-
Yu, J., Lee, J. M., & Ryoo, J. J. (2016).[5] Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality. Link
-
Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategy for SFC. Journal of Chromatography A. Link
-
Sigma-Aldrich. (2024). Product Specification: 3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenyl-1-propanol (Analog). Sigma-Aldrich Catalog.[6] Link
Sources
- 1. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 | CID 2827264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(dimethylamino)-1-(1H-indol-3-yl)-1-phenyl-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: NMR Spectroscopic Profiling of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
This Application Note is designed as a definitive technical guide for the structural validation of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (also referred to as N-methyltryptophanol or Abrinol ) using 1H and 13C NMR spectroscopy.[1]
Introduction & Structural Context
The analyte 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is a reduced derivative of N-methyltryptophan (Abrine).[1] Structurally, it combines an electron-rich indole heterocycle with a polar, chiral 2-amino-1-propanol side chain.[1]
Accurate NMR analysis requires resolving three specific structural challenges:
-
Indole Proton Exchange: The indole N-H (position 1) is labile and sensitive to solvent choice.
-
Side-Chain Chirality: The chiral center at C-2 renders the adjacent methylene protons (C-1 and C-3) diastereotopic , creating complex ABX splitting patterns rather than simple triplets/doublets.
-
Conformational Rotamers: The N-methyl group may exhibit rotameric broadening depending on pH and temperature.
Analyte Structure & Numbering
For this protocol, we utilize the following numbering scheme to ensure consistent assignment:
-
Indole Ring: Positions 1 (NH), 2, 3 (quaternary), 3a, 4, 5, 6, 7, 7a.[1]
-
Propyl Chain:
-
C-α (C2): Chiral methine attached to amine.[1]
-
C-β (C3): Methylene bridging the indole.
-
C-γ (C1): Hydroxymethyl group.
-
-
N-Methyl: Attached to the amine at C-α.
Experimental Protocol
Sample Preparation
To maximize the visibility of exchangeable protons (OH and Indole NH) and prevent peak overlapping in the aliphatic region, DMSO-d6 is the solvent of choice.[1]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1]
-
Tube: 5 mm high-precision NMR tube.
Expert Tip: If the N-H or O-H signals are broad or invisible, trace acid/base impurities may be catalyzing exchange.[1] Filtration through a small plug of basic alumina or adding a solid grain of K2CO3 can stabilize the exchange rate, sharpening these signals.[1]
Acquisition Parameters (600 MHz Base)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° excitation) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 12–14 ppm | 220–240 ppm |
| Relaxation Delay (D1) | 1.0 s (min) / 5.0 s (quant) | 2.0 s |
| Scans (NS) | 16–64 | 1024–4096 |
| Acquisition Time | ~3–4 s | ~1 s |
Structural Characterization Strategy
The assignment logic follows a "Anchor-to-Chain" workflow. We anchor the assignment on the distinct Indole NH and aromatic protons, then trace the connectivity through the aliphatic chain using 2D correlations.[1]
Visual Workflow: Assignment Logic
Figure 1: Step-by-step logic flow for assigning the NMR signals of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
Detailed Spectral Analysis
1H NMR Assignment (DMSO-d6)
The proton spectrum is divided into three distinct zones: the downfield heteroaromatic region, the mid-field functionalized aliphatics, and the upfield methyl group.[1]
| Position | Shift (δ, ppm) | Mult. | J (Hz) | Assignment Notes |
| Indole-NH | 10.85 | br s | - | Disappears with D2O shake.[1] Diagnostic anchor. |
| Indole-4 | 7.52 | d | 7.8 | Doublet, ortho-coupling to H5.[1] |
| Indole-7 | 7.32 | d | 8.0 | Doublet, ortho-coupling to H6.[1] |
| Indole-2 | 7.15 | d | 2.3 | Characteristic sharp doublet (couples to NH).[1] |
| Indole-6 | 7.05 | ddd | 8.0, 7.0, 1.2 | Triplet-like multiplet.[1] |
| Indole-5 | 6.96 | ddd | 7.8, 7.0, 1.0 | Triplet-like multiplet.[1] |
| OH (Alcohol) | 4.60 | br s | - | Variable position; broad.[1] |
| H-1a (CH2-O) | 3.45 | dd | 10.5, 4.5 | Diastereotopic proton A (part of ABX).[1] |
| H-1b (CH2-O) | 3.32 | dd | 10.5, 6.0 | Diastereotopic proton B. |
| H-3a (CH2-Ind) | 2.85 | dd | 14.0, 5.5 | Benzylic proton A. |
| H-2 (CH-N) | 2.75 | m | - | Chiral center; complex multiplet.[1] |
| H-3b (CH2-Ind) | 2.68 | dd | 14.0, 7.5 | Benzylic proton B. |
| N-Me | 2.28 | s | - | Sharp singlet (integrate to 3H).[1] |
| NH (Amine) | ~1.5-2.0 | br | - | Often very broad or merged with water/solvent.[1] |
Key Interpretative Insight: The protons at C-1 and C-3 are diastereotopic due to the chiral center at C-2 . They will not appear as simple doublets/triplets. H-1a/b will appear as a pair of double-doublets (or a higher-order multiplet) around 3.3–3.5 ppm.[1] Similarly, the benzylic protons H-3a/b will split into complex patterns around 2.6–2.9 ppm.[1]
13C NMR Assignment (DMSO-d6)
The carbon spectrum should display 12 distinct signals .
| Position | Shift (δ, ppm) | Type | Assignment Logic |
| Indole-7a | 136.2 | Cq | Quaternary bridgehead.[1] |
| Indole-3a | 127.4 | Cq | Quaternary bridgehead. |
| Indole-2 | 123.1 | CH | Alpha to Nitrogen. |
| Indole-6 | 120.8 | CH | Benzene ring CH. |
| Indole-5 | 118.2 | CH | Benzene ring CH. |
| Indole-4 | 118.0 | CH | Benzene ring CH. |
| Indole-3 | 111.6 | Cq | Substituted carbon (link to side chain).[1] |
| Indole-7 | 111.3 | CH | Adjacent to NH. |
| C-1 (CH2-O) | 63.5 | CH2 | Deshielded by Oxygen. |
| C-2 (CH-N) | 60.2 | CH | Deshielded by Nitrogen; chiral center.[1] |
| N-Me | 33.8 | CH3 | Methyl on Nitrogen. |
| C-3 (CH2-Ind) | 27.5 | CH2 | Benzylic/Allylic position.[1] |
Validation Protocols (Self-Validating Systems)
To ensure the data is trustworthy and the structure is correct, perform these specific checks:
The "Indole Fingerprint" Check[1]
-
Test: Integrate the aromatic region (6.9–7.6 ppm).
-
Validation: The integral must equal 5 protons . If it equals 4, the C2-H might be exchanged or the sample is degraded.[1] If >5, check for solvent peaks (e.g., Toluene/Benzene impurities).[1]
The "Chiral Center" Check
-
Test: Examine the methylene signals at C-1 (approx 3.4 ppm) and C-3 (approx 2.7 ppm).
-
Validation: These must appear as complex multiplets (ABX systems) or split double-doublets. If they appear as clean triplets or doublets, the molecule may lack the chiral center (e.g., achiral impurity or rapid racemization/dynamic averaging, though unlikely at RT).[1]
2D NMR Confirmation (HMBC)
The most critical connectivity to prove is the link between the side chain and the indole ring.[1]
-
Experiment: HMBC (Heteronuclear Multiple Bond Correlation).
-
Target Correlation: Look for a cross-peak between the C-3 methylene protons (~2.7–2.8 ppm) and the Indole C-2 (~123 ppm) and Indole C-3a (~127 ppm).
-
Result: This definitively proves the propyl chain is attached at the Indole-3 position.
References
-
Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Link
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Reference for Indole and Amino-alcohol shifts). Link[1]
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. (Used for fragment verification of Tryptophan derivatives).[1] Link[1]
-
Wishart, D. S., et al. (2022).[1] HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Reference for Tryptophan metabolite shifts). Link[1]
Sources
Application Notes and Protocols for In Vitro Efficacy Assessment of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro evaluation of the novel indole derivative, 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. The indole scaffold is a prominent feature in numerous natural and synthetic compounds that demonstrate significant biological activities, including anti-proliferative, anti-inflammatory, and neuroactive properties.[1][2][3][4] Given the structural characteristics of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, which includes an indole core, this guide outlines a systematic approach to assess its potential therapeutic efficacy through a series of in vitro assays.
Hypothesized Mechanisms of Action and In Vitro Assessment Strategy
The indole moiety is present in a wide array of bioactive compounds, and its derivatives have been shown to exert their effects through various mechanisms.[1][2][3] These include the induction of apoptosis in cancer cells, modulation of kinase activity, and interaction with neurotransmitter receptors.[1][2] Therefore, a multi-pronged in vitro testing strategy is proposed to elucidate the primary mechanism of action of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
A tiered approach is recommended, beginning with broad-spectrum cytotoxicity screening against a panel of cancer cell lines to determine its anti-proliferative potential. Subsequent assays should then focus on delineating the specific cellular pathways affected, such as apoptosis induction and cell cycle arrest. Furthermore, given the structural similarity of the indole core to serotonin, evaluating the compound's interaction with monoamine oxidases and serotonin receptors is also warranted.
Caption: Proposed workflow for in vitro efficacy assessment.
Tier 1: Initial Screening for Bioactivity
Cell Viability and Cytotoxicity Assays
The initial assessment of a novel compound's efficacy often begins with determining its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and reliability.[5][6][7][8] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[5][6]
Principle of Tetrazolium-Based Assays: Metabolically active cells possess mitochondrial dehydrogenases that reduce tetrazolium salts to colored formazan products.[5][8] The intensity of the color produced is directly proportional to the number of viable cells.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay produces a purple formazan product that is insoluble in water and requires a solubilization step with an organic solvent like DMSO.[5][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This assay produces a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[5]
Table 1: Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[5][8] | Reduction of XTT to orange, water-soluble formazan by mitochondrial dehydrogenases.[5] |
| Solubilization Step | Required (e.g., DMSO, isopropanol).[5] | Not required.[5] |
| Advantages | Well-established and widely used.[7][8] | Faster workflow, continuous measurement possible.[7] |
| Considerations | Potential for errors from incomplete formazan dissolution.[5] | Can be susceptible to interference from compounds affecting cellular redox potential.[5] |
Detailed Protocol: XTT Cell Viability Assay
This protocol provides a step-by-step method for assessing the cytotoxicity of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol using the XTT assay.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (test compound)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Incubation and Absorbance Measurement:
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Tier 2: Elucidating the Mechanism of Action
Following the initial cytotoxicity screening, further assays are necessary to investigate the specific cellular mechanisms through which 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol exerts its effects.
Caption: Key assays for mechanism of action studies.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents induce cell death.[1] Key markers of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS).[9][10]
-
Caspase-3/7 Activity Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11] Their activation represents an irreversible step towards apoptosis.[10] Assays for caspase-3/7 activity typically use a synthetic substrate that, when cleaved by the active enzyme, produces a fluorescent or luminescent signal.[9][10]
-
Annexin V Staining Assay: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9][10]
Detailed Protocol: Caspase-3/7 Activity Assay
This protocol describes a method for measuring the activity of caspases-3 and -7 in cells treated with the test compound.
Materials and Reagents:
-
Cells and 96-well plates (as in the XTT assay)
-
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
-
Caspase-3/7 reagent (containing a DEVD peptide substrate)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the test compound at its predetermined IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
-
Reagent Addition:
-
Add the Caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3/7 activity. Results should be normalized to the number of viable cells and compared to untreated controls.
Kinase Inhibition Assays
Many indole derivatives have been shown to inhibit the activity of various protein kinases, which are key regulators of cellular processes.[2] An in vitro kinase assay can determine if 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol directly inhibits the activity of specific kinases.
Principle of In Vitro Kinase Assays: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[12] This can be detected using various methods, including radioactivity (using ³²P-labeled ATP), fluorescence, or luminescence.[12][13]
Table 2: Common Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.[12] | Highly sensitive and direct. | Requires handling of radioactive materials. |
| Fluorescence-Based | Uses fluorescently labeled substrates or antibodies to detect phosphorylation.[13] | Non-radioactive, high-throughput.[13] | Potential for compound interference with fluorescence. |
| Luminescence-Based | Measures the amount of ATP remaining after the kinase reaction.[13] | Highly sensitive, suitable for HTS.[13] | Indirect measurement of kinase activity. |
Generalized Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Materials and Reagents:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup:
-
In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound in the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
-
Signal Detection:
-
Stop the reaction and add the luminescent ATP detection reagent.
-
Measure the luminescence, which is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and an IC50 value is determined.
Neurotransmitter Pathway Assays
The indole structure is the core of the neurotransmitter serotonin. Therefore, it is plausible that 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol could interact with components of the serotonergic system, such as monoamine oxidases (MAOs) or serotonin receptors.
-
Monoamine Oxidase (MAO) Activity Assay: MAOs are enzymes that catalyze the oxidative deamination of monoamines, including serotonin.[14] MAO inhibitors are used to treat depression.[14] An in vitro assay can determine if the test compound inhibits MAO-A or MAO-B.
-
Serotonin Receptor Binding Assay: These assays measure the ability of a compound to bind to specific serotonin receptor subtypes.[15][16] This is typically done using a radioligand binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[15][17]
Detailed Protocol: Monoamine Oxidase (MAO) Activity Assay (Fluorometric)
Materials and Reagents:
-
MAO-A and MAO-B enzymes (from a commercial source)
-
MAO substrate (e.g., p-tyramine)[14]
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO-A and MAO-B specific inhibitors (clorgyline and pargyline, respectively) for controls[14]
-
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
-
Black, flat-bottom 96-well plates
Procedure:
-
Enzyme and Inhibitor Incubation:
-
Pre-incubate the MAO enzyme with varying concentrations of the test compound or a known inhibitor for a specified time.
-
-
Reaction Initiation:
-
Add the MAO substrate, HRP, and fluorescent probe to initiate the reaction. The MAO-catalyzed reaction produces hydrogen peroxide, which is used by HRP to oxidize the probe, generating a fluorescent product.[14]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the MAO activity. The percentage of inhibition is calculated, and an IC50 value is determined.
References
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link].
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].
-
Cytotoxicity Assay Protocol. protocols.io. Available at: [Link].
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link].
-
In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link].
-
PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Available at: [Link].
-
Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Elabscience. Available at: [Link].
-
Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. Available at: [Link].
-
Protocol IncuCyte® Apoptosis Assay. University of Bergen. Available at: [Link].
-
5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link].
-
In vitro kinase assay. Protocols.io. Available at: [Link].
-
Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link].
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link].
-
Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link].
-
A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PMC. Available at: [Link].
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link].
-
5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link].
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbkine. Available at: [Link].
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. Available at: [Link].
-
Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues were tested at 10⁻⁵ M and serotonin was used as substrate at 1 μM (5-HT2b,c) or 10 μM (5-HT2a). ResearchGate. Available at: [Link].
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link].
-
Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. MDPI. Available at: [Link].
-
Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents. Bentham Science Publishers. Available at: [Link].
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available at: [Link].
-
(PDF) Current results on the biological and pharmacological activities of Indole-3-carbinol. ResearchGate. Available at: [Link].
-
Identification of a 2-propanol analogue modulating the non-enzymatic function of indoleamine 2,3-dioxygenase 1. PubMed. Available at: [Link].
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Application Notes & Protocols: Determination of Receptor Affinity for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol via Radioligand Binding Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of radioligand binding assays to determine the receptor binding affinity of the novel compound 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (herein designated as IMP). As a structural analog of tryptamines known to interact with the serotonergic system, quantifying IMP's affinity for various serotonin (5-HT) receptor subtypes is a critical step in its pharmacological characterization.[1][2] This guide explains the fundamental principles of saturation and competition binding assays, offers detailed, step-by-step protocols for their execution, and provides a framework for robust data analysis and interpretation. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure the generation of accurate and reproducible affinity constants (Kd, Ki).
Part I: Scientific Principles of Radioligand Binding
Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[3] The technique relies on the use of a radioactively labeled ligand (the radioligand) that binds to the target receptor with high affinity and specificity. The fundamental principles are governed by the Law of Mass Action, which describes the reversible binding of a ligand ([L]) to a receptor ([R]) to form a ligand-receptor complex ([LR]) at equilibrium.[4]
1. Saturation Binding Assays: Defining Kd and Bmax
Saturation assays are performed to characterize the interaction of the radioligand with the receptor.[5] In these experiments, a fixed amount of the receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached.
-
Equilibrium Dissociation Constant (Kd): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity; a lower Kd value signifies higher affinity.[6]
-
Maximum Receptor Density (Bmax): This represents the total concentration of binding sites in the tissue or cell preparation.[7]
The key to an accurate saturation assay is the precise quantification of specific binding . This is achieved by differentiating total binding from non-specific binding (NSB).[8]
-
Total Binding: Measured in the absence of a competing unlabeled ligand. It represents the sum of radioligand bound to the target receptors and to non-specific sites (e.g., filters, lipids).
-
Non-Specific Binding (NSB): Measured in the presence of a high concentration of an unlabeled ligand that saturates the target receptors. Under these conditions, the radioligand can only bind to non-specific sites.[9]
-
Specific Binding: Calculated by subtracting NSB from total binding.
2. Competition Binding Assays: Determining Ki
Competition assays are used to determine the affinity of an unlabeled test compound (like IMP) for a receptor.[10] In this setup, a fixed concentration of radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Half-Maximal Inhibitory Concentration (IC50): This is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[11] The IC50 is an operational parameter that is dependent on the experimental conditions, particularly the concentration of the radioligand used.[12]
-
Inhibition Constant (Ki): The Ki is the equilibrium dissociation constant for the unlabeled test compound, representing its intrinsic affinity for the receptor.[13] It is a more absolute value than the IC50 and can be calculated from the IC50 value using the Cheng-Prusoff equation , which corrects for the concentration and affinity of the radioligand used in the assay.[11][12]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the free radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand (determined from saturation experiments).
Part II: Experimental Protocols
These protocols are designed for a filtration-based assay format using 96-well plates, a common and high-throughput method.[14]
A. Essential Materials and Reagents
-
Test Compound: 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (IMP), dissolved in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution.
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing a specific human serotonin receptor subtype (e.g., 5-HT2A, 5-HT2B, etc.) or homogenized rat brain frontal cortex tissue, which is rich in various 5-HT receptors.[1][15]
-
Radioligand: A high-affinity radioligand specific for the receptor of interest. For example:
-
Unlabeled Ligand for NSB: A high-affinity ligand for the target receptor, structurally different from the radioligand if possible (e.g., Mianserin or a high concentration of unlabeled serotonin).[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Rationale: Tris provides a stable pH environment. Divalent cations like Mg²⁺ can be essential for maintaining receptor conformation and high-affinity binding for many GPCRs.[17]
-
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), often pre-treated with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Cocktail: A liquid scintillant compatible with your filter plates and counter.
-
Equipment: Microplate scintillation counter, 96-well plate harvester, multi-channel pipettes, incubator.
B. Protocol 1: Saturation Binding Assay (for Radioligand Kd and Bmax)
This protocol determines the binding characteristics of the radioligand, which are essential for designing and analyzing the subsequent competition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of the radioligand in assay buffer. A typical range would span from 0.1x to 10x the expected Kd (e.g., 8-12 concentrations).
-
Prepare the receptor membrane suspension in ice-cold assay buffer to the desired final concentration (to be optimized, typically 20-100 µg protein/well).
-
Prepare the unlabeled ligand for NSB determination at a high concentration (100-1000x the Kd of the radioligand) in assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the high-concentration unlabeled ligand, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane suspension.
-
The total assay volume is 200 µL per well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes). This must be empirically determined.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing with cold buffer minimize the dissociation of the ligand-receptor complex while effectively removing unbound radioactivity.[14]
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and allow it to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.
-
Caption: Workflow for a saturation radioligand binding assay.
C. Protocol 2: Competition Binding Assay (for IMP Ki)
This protocol measures the ability of IMP to displace a known radioligand, allowing for the calculation of its binding affinity (Ki).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound (IMP) in assay buffer. A wide concentration range is crucial, typically spanning 10⁻¹¹ M to 10⁻⁵ M (10-12 concentrations).
-
Prepare the radioligand at a single concentration, typically at or below its Kd value as determined in the saturation assay.
-
Rationale: Using a radioligand concentration near its Kd provides an optimal window for detecting competition and ensures assay sensitivity.[16]
-
-
Prepare the receptor membrane suspension and the unlabeled ligand for NSB as described in Protocol 1.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of vehicle buffer, 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the high-concentration unlabeled ligand for NSB, 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
Competition Wells: Add 50 µL of the appropriate IMP dilution, 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
-
Incubation, Termination, and Measurement:
-
Follow steps 3, 4, and 5 exactly as described in the Saturation Binding Assay protocol.
-
Caption: Workflow for a competition radioligand binding assay.
Part III: Data Analysis and Interpretation
Accurate data analysis is critical for deriving meaningful affinity constants. Software such as GraphPad Prism is highly recommended for non-linear regression analysis.[4][5]
A. Analysis of Saturation Data
-
Calculate Specific Binding: For each radioligand concentration, calculate the average CPM for total and NSB replicates. Specific Binding (CPM) = Mean Total Binding (CPM) - Mean NSB (CPM)
-
Convert to Molar Units: Convert the specific binding CPM values to fmol/mg protein using the specific activity of the radioligand and the protein concentration of the membrane preparation.
-
Generate Saturation Curve: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation: Y = (Bmax * X) / (Kd + X) The software will calculate the best-fit values for Kd and Bmax.[4]
Table 1: Example Saturation Binding Data for [³H]-Ketanserin at 5-HT2A Receptors
| [³H]-Ketanserin (nM) | Total Binding (CPM) | NSB (CPM) | Specific Binding (CPM) | Specific Binding (fmol/mg) |
| 0.1 | 1550 | 150 | 1400 | 28.0 |
| 0.2 | 2800 | 300 | 2500 | 50.0 |
| 0.5 | 5450 | 750 | 4700 | 94.0 |
| 1.0 | 8100 | 1500 | 6600 | 132.0 |
| 2.0 | 10900 | 3000 | 7900 | 158.0 |
| 5.0 | 13650 | 7500 | 6150 | 183.0 |
| 10.0 | 16500 | 15000 | 1500 | 190.0 |
| 20.0 | 18000 | 30000 | -12000 | 195.0 |
Fictional data for illustrative purposes.
B. Analysis of Competition Data
-
Normalize Data: Express the binding at each concentration of IMP as a percentage of the total specific binding.
-
0% Specific Binding = NSB wells
-
100% Specific Binding = Total Binding wells (no competitor) % Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100
-
-
Generate Competition Curve: Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of IMP (X-axis).
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC50), from which the IC50 is calculated.[4]
-
Calculate Ki: Use the Cheng-Prusoff equation with the experimentally determined IC50 and the Kd of the radioligand from the saturation assay.[18][19]
Caption: A typical sigmoidal curve for a competition binding assay.
Table 2: Example Competition Binding Data for IMP vs. [³H]-Ketanserin
| [IMP] (M) | Log [IMP] | Mean CPM | % Specific Binding |
| 1.0E-11 | -11.0 | 8050 | 99.3 |
| 1.0E-10 | -10.0 | 7980 | 98.2 |
| 1.0E-09 | -9.0 | 7500 | 90.7 |
| 1.0E-08 | -8.0 | 5500 | 58.7 |
| 5.0E-08 | -7.3 | 4150 | 49.3 (IC50) |
| 1.0E-07 | -7.0 | 2500 | 20.0 |
| 1.0E-06 | -6.0 | 1600 | 1.3 |
| 1.0E-05 | -5.0 | 1550 | 0.0 |
Fictional data for illustrative purposes. Total Binding = 8100 CPM; NSB = 1500 CPM.
Part IV: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30%) | Radioligand is too hydrophobic; Filter type is incorrect; Insufficient washing; Radioligand concentration too high. | Try a different radioligand; Pre-treat filters with PEI or BSA; Increase wash volume or number of washes; Ensure radioligand concentration is ≤ Kd for competition assays.[9] |
| Low Signal (Low Total Counts) | Insufficient receptor density (Bmax); Low radioligand specific activity; Inefficient counting. | Increase the amount of membrane protein per well; Use a radioligand with higher specific activity; Check scintillant and counter efficiency. |
| High Variability Between Replicates | Inaccurate pipetting; Incomplete mixing; Inconsistent washing; Membranes not fully resuspended. | Use calibrated pipettes; Vortex membrane suspension before each pipetting step; Ensure harvester washes all wells uniformly; Check for filter dislodging during harvesting. |
| No Saturation Achieved | Radioligand concentration range is too narrow or low; Low affinity of the radioligand. | Extend the range of radioligand concentrations tested; If Kd is too high (>100 nM), the radioligand may not be suitable for filtration assays due to rapid dissociation.[4] |
| Shallow Competition Curve | Multiple binding sites with different affinities; Negative cooperativity; Assay not at equilibrium. | Fit data to a two-site competition model; Increase incubation time to ensure equilibrium is reached; Verify the purity of the test compound. |
Part V: Conclusion
The radioligand binding assays detailed in this guide provide a robust and validated framework for determining the receptor affinity of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. By first characterizing the radioligand-receptor interaction through saturation analysis (Kd, Bmax) and then using these parameters in a well-controlled competition assay, researchers can confidently determine the Ki of the test compound. This affinity constant is a fundamental piece of data, crucial for building a comprehensive pharmacological profile, guiding structure-activity relationship (SAR) studies, and predicting in vivo activity.
References
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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GraphPad. (n.d.). Characterization of a Receptor Using a Radioligand. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
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European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
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GraphPad. (n.d.). Key concepts: Saturation binding - GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]
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GraphPad. (n.g.). Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]
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Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
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TPC. (2013, December 11). B max and K D. Retrieved from [Link]
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JoVE. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved from [Link]
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American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
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Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]
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EPA NEPIS. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]
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Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
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Nucleic Acids Research. (2009, April 24). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]
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Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Ki calculator. Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
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Cells. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Retrieved from [Link]
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ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Retrieved from [Link]
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HSLS. (2021, May 13). IC50-to-Ki -- IC50 to Ki Converter Tool. Retrieved from [Link]
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PubMed. (2016, December 13). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link]
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ResearchGate. (2025, August 9). Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users. Retrieved from [Link]
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DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE. Retrieved from [Link]
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bioRxiv. (2025, September 9). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methyltryptamine. Retrieved from [Link]
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Expert Committee on Drug Dependence Information Repository. (n.d.). Alpha-methyltryptamine (AMT). Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 3-amino-2-(3-indolyl)propanol and propanoate derivatives and preliminary cardiovascular evaluation in rats. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-indol-3-yl)propanamide. Retrieved from [Link]
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MDPI. (n.d.). The Third Extracellular Loop of Mammalian Odorant Receptors Is Involved in Ligand Binding. Retrieved from [Link]
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Application Notes and Protocols: Cell-Based Functional Assays for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Introduction: Unveiling the Pharmacological Potential of a Novel Indoleamine Derivative
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is a synthetic compound belonging to the tryptamine family, a class of compounds known for their significant interactions with the central nervous system.[1] Its core structure, featuring an indole ring, is a privileged motif in a vast number of biologically active natural and synthetic molecules.[2][3] Structurally, it is an analog of N-methyltryptamine (NMT), a naturally occurring trace amine found in plants and animals, including humans.[4][5] Given its resemblance to NMT and other psychoactive tryptamines like N,N-dimethyltryptamine (DMT), this molecule is hypothesized to interact with key components of the monoaminergic system.[1][4][5]
The primary targets for such indoleamine compounds are typically monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—and G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptor subtypes.[4][6][7] Understanding the functional impact of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol on these targets is crucial for elucidating its pharmacological profile and therapeutic potential.
This guide provides a comprehensive suite of detailed cell-based functional assays designed to characterize the activity of this novel compound. We will explore its effects on monoamine transporter uptake and its potential to activate or inhibit key serotonin receptor signaling pathways. The protocols herein are designed to be robust and adaptable, providing a framework for generating high-quality, reproducible data for drug discovery and development programs.
Section 1: Monoamine Transporter Activity Profiling
Monoamine transporters are critical for regulating neurotransmitter levels in the synaptic cleft, making them prime targets for a wide range of therapeutics.[8][9] Assaying the effect of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol on SERT, DAT, and NET will reveal its potency and selectivity as a reuptake inhibitor or a substrate (releaser).
Scientific Rationale and Assay Principle
We will employ a fluorescence-based neurotransmitter transporter uptake assay, a widely accepted method that offers a non-radioactive, high-throughput alternative to traditional radioligand uptake studies.[8][10][11][12][13] This assay utilizes a fluorescent substrate that mimics endogenous monoamine neurotransmitters.[8][10] When this substrate is transported into cells stably expressing a specific monoamine transporter (e.g., hSERT, hDAT, or hNET), its fluorescence increases significantly. The presence of a test compound that inhibits the transporter will block the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence. A masking dye is used to quench the fluorescence of the extracellular substrate, ensuring that only the internalized signal is detected.[10][12][13] This allows for a "mix-and-read" format, simplifying the workflow and making it suitable for high-throughput screening.[12][13]
Experimental Workflow: Monoamine Transporter Uptake Assay
Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.
Detailed Protocol: Neurotransmitter Transporter Uptake Assay
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or equivalent).[10][13]
-
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
-
Known selective inhibitors for SERT (e.g., Fluoxetine), DAT (e.g., GBR-12909), and NET (e.g., Desipramine) as positive controls.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Multichannel pipette and/or automated liquid handler.
-
Bottom-reading fluorescence microplate reader.
Procedure:
-
Cell Plating (Day 1):
-
Harvest and count the transporter-expressing HEK293 cells.
-
Seed the cells into black, clear-bottom microplates at a density optimized for a confluent monolayer the next day (e.g., 40,000–60,000 cells/well for a 96-well plate).[10]
-
Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation (Day 2):
-
Prepare a stock solution of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the test compound and control inhibitors in Assay Buffer to achieve a range of final assay concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Assay Execution (Day 2):
-
Carefully remove the culture medium from the cell plates.
-
Wash the cells once with Assay Buffer.
-
Add the diluted compounds and controls to the respective wells. Include vehicle-only wells for 0% inhibition and a high concentration of a known inhibitor for 100% inhibition.
-
Pre-incubate the plate at 37°C or room temperature for 10-30 minutes.
-
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.[10]
-
Add the substrate/masking dye solution to all wells.
-
Incubate the plate for the recommended time (typically 1-2 hours) at the recommended temperature, protected from light.
-
Read the fluorescence intensity on a bottom-reading microplate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis and Expected Results
The raw fluorescence data should be normalized to the controls. The results can be plotted as the percentage of inhibition versus the logarithm of the compound concentration. A sigmoidal dose-response curve can be fitted to the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the transporter activity.
Table 1: Hypothetical Transporter Inhibition Data for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
| Transporter | Test Compound IC50 (nM) | Control IC50 (nM) |
| hSERT | 50 | Fluoxetine: 15 |
| hDAT | 850 | GBR-12909: 25 |
| hNET | 1200 | Desipramine: 5 |
By comparing the IC50 values across the three transporters, the selectivity profile of the compound can be established. In the hypothetical example above, the compound shows a preference for inhibiting SERT over DAT and NET.
Section 2: G-Protein Coupled Receptor (GPCR) Functional Profiling
Many tryptamine derivatives are known to act as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is a Gq-coupled GPCR.[4] Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium (Ca2+) from intracellular stores.[15][16] Therefore, measuring changes in intracellular calcium or the accumulation of a stable IP3 metabolite, inositol monophosphate (IP1), are robust methods for assessing Gq-coupled receptor activation.[15][17][18][19]
Assay 1: Intracellular Calcium Mobilization Assay
2.1.1 Scientific Rationale and Assay Principle
This assay measures the transient increase in intracellular calcium concentration upon receptor activation.[20] Cells expressing the target receptor (e.g., 5-HT2A) are pre-loaded with a calcium-sensitive fluorescent dye.[21][22][23][24] When an agonist binds to the receptor and triggers calcium release, the dye binds to the free calcium ions, resulting in a significant increase in fluorescence intensity. This change in fluorescence is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[21][22][23]
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the FLIPR-based calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2C).[25]
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
FLIPR Calcium Assay Kit (e.g., from Molecular Devices) or equivalent calcium-sensitive dye (e.g., Fluo-8, Cal-520).[21][22][24]
-
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
-
Known 5-HT receptor agonist (e.g., Serotonin) as a positive control.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities.
Procedure:
-
Cell Plating (Day 1):
-
Seed cells into microplates as described in section 1.3.
-
-
Dye Loading (Day 2):
-
Compound Plate Preparation (Day 2):
-
In a separate microplate, prepare serial dilutions of the test compound and control agonist in Assay Buffer at a concentration that is a multiple of the final desired concentration (e.g., 4x or 5x).
-
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set up the instrument protocol to first read a baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, the kinetic fluorescence reading will commence for a period of 1-3 minutes to capture the calcium transient.[22]
-
Assay 2: IP1 Accumulation Assay
2.2.1 Scientific Rationale and Assay Principle
As an alternative to the transient calcium signal, measuring the accumulation of the stable IP3 metabolite, inositol monophosphate (IP1), provides a more robust, endpoint measurement of Gq pathway activation.[15][17] This is particularly useful for identifying slow-acting compounds.[15] The assay typically uses Homogeneous Time-Resolved Fluorescence (HTRF), a technology based on Förster Resonance Energy Transfer (FRET).[17][26] In a competitive immunoassay format, IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.[15][17][26] An increase in cellular IP1 leads to a decrease in the FRET signal, which is inversely proportional to the amount of IP1 produced.[19][26][27]
Detailed Protocol: HTRF IP-One Assay
Materials:
-
Cells expressing the target 5-HT receptor.
-
White, solid-bottom 96-well or 384-well plates.
-
HTRF IP-One Assay Kit (e.g., from Cisbio).[26]
-
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
-
Known 5-HT receptor agonist (e.g., Serotonin).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Stimulation:
-
Cell Lysis and Detection:
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis and Expected Results for GPCR Assays
For both calcium and IP1 assays, the raw data is used to generate dose-response curves. The response (e.g., peak calcium fluorescence or HTRF ratio) is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to determine the potency (EC50) and efficacy (Emax) of the compound. The Emax is often expressed as a percentage of the response to a known full agonist.
Table 2: Hypothetical GPCR Activity Data for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
| Assay Type | Receptor | Test Compound EC50 (nM) | Test Compound Emax (%) |
| Calcium Mobilization | 5-HT2A | 120 | 95 |
| IP1 Accumulation | 5-HT2A | 150 | 98 |
| Calcium Mobilization | 5-HT2C | 2500 | 60 |
These hypothetical results suggest that the compound is a potent and efficacious agonist at the 5-HT2A receptor, with lower potency and partial agonist activity at the 5-HT2C receptor.
Conclusion: A Framework for Comprehensive Functional Characterization
The assays detailed in this guide provide a robust and systematic approach to characterizing the functional pharmacology of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. By profiling its activity at key monoamine transporters and serotonin receptors, researchers can build a comprehensive understanding of its mechanism of action, selectivity, and potential therapeutic applications. The combination of kinetic (calcium flux) and endpoint (transporter uptake, IP1 accumulation) assays offers a multi-faceted view of the compound's interaction with its biological targets, ensuring a high degree of confidence in the generated data. This foundational pharmacological profile is an essential step in the journey of developing novel neuroactive compounds.
References
-
Title: HTRF IP-One Gq assay on SpectraMax Readers. Source: Molecular Devices. [Link]
-
Title: HTRF IP-One assay used for functional screening. Source: BMG LABTECH. [Link]
-
Title: FLIPR Calcium 6 Assay Kit Guide. Source: Molecular Devices. [Link]
-
Title: Using IP-One HTRF® Assay to Identify Low Affinity Compounds. Source: News-Medical.Net. [Link]
-
Title: FLIPR Calcium 5 Assay Kit Guide. Source: Molecular Devices. [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit. Source: Molecular Devices. [Link]
-
Title: A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Source: Molecular Devices. [Link]
-
Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Source: PubMed. [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit. Source: MedicalExpo. [Link]
-
Title: N-Methyltryptamine. Source: Wikipedia. [Link]
-
Title: In Vitro Cell based GPCR Functional Characterization Services. Source: Creative Biolabs. [Link]
-
Title: IP1 assay for GPCR activation measurements. Source: BMG LABTECH. [Link]
-
Title: New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). Source: PMC. [Link]
-
Title: GPCR Functional Assays, Understanding On/Off-target Activity. Source: Eurofins Discovery. [Link]
-
Title: IP-3/IP-1 Assays. Source: NCBI Bookshelf. [Link]
-
Title: Recent progress in assays for GPCR drug discovery. Source: American Journal of Physiology. [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Source: PMC. [Link]
-
Title: Neuropharmacology of N,N-Dimethyltryptamine. Source: PMC. [Link]
-
Title: G-Protein Coupled Receptor (GPCR) Screening Assays. Source: AddexBio. [Link]
-
Title: GPCR Assays. Source: Reaction Biology. [Link]
-
Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Source: Creative Biolabs. [Link]
-
Title: The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Source: PMC. [Link]
-
Title: FLIPR® calcium assay kit. Source: LabWrench. [Link]
-
Title: 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Source: Eurofins Discovery. [Link]
-
Title: 5-HT2C Serotonin Receptor Assay. Source: Innoprot. [Link]
-
Title: An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Source: Frontiers. [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit. Source: Molecular Devices. [Link]
-
Title: SERT Transporter Assay. Source: BioIVT. [Link]
-
Title: FLIPR Screening. Source: Charnwood Discovery. [Link]
-
Title: A synthesis of the methyltryptamines and some derivatives. Source: ResearchGate. [Link]
-
Title: Monitoring intracellular calcium using fluorescent dyes in a mid-throughput assay. Source: BMG LABTECH. [Link]
-
Title: Development of serotonin transporter reuptake inhibition assays using JAR cells. Source: PMC. [Link]
-
Title: Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Source: ACS Publications. [Link]
-
Title: Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Source: MDPI. [Link]
-
Title: Identification of a 2-propanol analogue modulating the non-enzymatic function of indoleamine 2,3-dioxygenase 1. Source: PubMed. [Link]
-
Title: Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Source: MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. news-medical.net [news-medical.net]
- 16. AddexBio Service - GPCRAssays [addexbio.com]
- 17. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. photos.labwrench.com [photos.labwrench.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. innoprot.com [innoprot.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. bmglabtech.com [bmglabtech.com]
Animal models for studying the in vivo effects of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Application Note: Preclinical In Vivo Characterization of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (N-Methyltryptophanol)
Executive Summary & Compound Rationale
Compound Identity: 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol Common Synonyms: N-Methyltryptophanol; L-Abrinol (if derived from L-Abrine) Chemical Class: Indole-alkanol; Tryptamine derivative.
Scientific Premise: This molecule acts as the reduced alcohol analog of N-methyltryptamine (NMT) and N-methyltryptophan (Abrine) . While NMT is a known non-selective serotonin receptor agonist and psychotomimetic, the substitution of the ethylamine group with a propanol moiety (–CH₂OH) significantly alters its physicochemical properties, particularly hydrogen bonding potential and lipophilicity (LogP).
Research Significance: Investigators studying this compound are typically exploring three therapeutic avenues:
-
Serotonergic Modulation: As a structural hybrid of serotonin and melatonin precursors, it may exhibit unique affinity for 5-HT₁A (anxiolytic) or 5-HT₂A (psychedelic/plasticity) receptors with altered metabolic stability.
-
Neuroprotection: Indole-3-propanol derivatives are potent antioxidants. The N-methyl group may enhance blood-brain barrier (BBB) penetration compared to the primary amine.
-
Metabolic Tracing: It serves as a stable metabolite marker for N-methyltryptophan pathways.
This guide outlines a tiered in vivo screening protocol to define its safety, CNS bioavailability, and specific serotonergic activity.
Safety & Toxicology Screening (Phase I)
Before efficacy testing, the compound’s acute safety profile must be established. Tryptamine derivatives can induce "Serotonin Syndrome" at high doses.
Protocol A: The Modified Irwin Test (Functional Observational Battery)
Objective: To assess gross behavioral changes, autonomic function, and neurotoxicity. Animal Model: C57BL/6J Mice (Male, 8-10 weeks).
Experimental Design:
-
Groups: Vehicle (Saline/DMSO), Low Dose (1 mg/kg), Medium Dose (10 mg/kg), High Dose (50 mg/kg).
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
Timepoints: 15, 30, 60, 120, and 240 min post-administration.
Scoring Parameters:
| Category | Observations Recorded | Evaluation Logic |
|---|---|---|
| CNS Excitation | Tremors, Twitches, Convulsions, Straub Tail | Indicates 5-HT₂A/2C activation or excitotoxicity. |
| CNS Depression | Sedation, Ataxia, Loss of Righting Reflex | Indicates GABAergic or off-target sedation. |
| Autonomic | Salivation, Piloerection, Defecation, Pupillary size | Piloerection/Salivation suggests peripheral 5-HT/Adrenergic storm. |
| Motor | Gait abnormalities, Grip strength | Neuromuscular impairment. |
Critical Endpoint: If Straub Tail (rigid tail held upright) is observed, it strongly suggests 5-HT₂A activation, warranting the Head-Twitch Response assay in Phase II.
CNS & Behavioral Profiling (Phase II)
Based on the indole core, the primary hypothesis is serotonergic modulation. The following specific models validate this mechanism.
Protocol B: Head-Twitch Response (HTR) Assay
Rationale: The HTR is the "gold standard" behavioral proxy for 5-HT₂A receptor activation in rodents, distinguishing hallucinogenic tryptamines from non-hallucinogenic congeners. Relevance: Determines if the alcohol modification (–CH₂OH) abolishes the hallucinogenic potential of the parent NMT.
Methodology:
-
Acclimation: Mice are habituated to observation cylinders (glass/plexiglass) for 20 minutes.
-
Dosing: Administer Test Compound (i.p.).
-
Recording: Video record behavior for 30 minutes post-injection.
-
Quantification: A blinded observer counts "head twitches" (rapid rotational jerks of the head, distinct from grooming).
-
Positive Control: DOI (1 mg/kg) or Psilocybin (1 mg/kg).
-
Negative Control: Vehicle.
-
Interpretation:
-
High Counts (>20/30min): Compound is a potent 5-HT₂A agonist (Psychedelic-like).
-
Zero/Low Counts: Compound lacks hallucinogenic potency, making it a safer candidate for depression/anxiety therapeutics.
Protocol C: Forced Swim Test (FST)
Rationale: Evaluates antidepressant-like activity (immobility reduction). Tryptophan derivatives often act as SERT inhibitors or 5-HT₁A agonists.
Methodology:
-
Apparatus: Cylindrical tank (25cm height) filled with 24°C water.
-
Procedure:
-
Mice are placed in water for 6 minutes.
-
The first 2 minutes are habituation (discard data).
-
The last 4 minutes are scored for Immobility Time (floating without struggling).
-
-
Analysis:
-
Reduction in immobility compared to vehicle indicates antidepressant efficacy.
-
Differentiation: If the mouse shows increased swimming, it suggests Serotonergic mechanism. If increased climbing, it suggests Noradrenergic mechanism.
-
Pharmacokinetics & Metabolic Stability
The presence of the hydroxyl group renders the molecule susceptible to Glucuronidation (Phase II metabolism), potentially limiting bioavailability.
Protocol D: Brain-to-Plasma Ratio Determination
-
Dosing: Administer 10 mg/kg (i.v. and p.o.) to rats.
-
Sampling: Collect blood and brain tissue at 0.5, 1, 2, and 4 hours.
-
Bioanalysis: LC-MS/MS detection of N-methyltryptophanol.
-
Monitor: Oxidation to N-methyltryptophan (COOH form) or N-demethylation to Tryptophanol.
-
-
Calculation:
(Unbound brain-to-plasma partition coefficient). A value > 0.3 indicates sufficient CNS penetration.
Visualizing the Mechanism & Workflow
Figure 1: Predicted Pharmacological Interactions
This diagram illustrates the potential synaptic targets of N-Methyltryptophanol based on structural homology.
Caption: Putative signaling pathways. NMT-OH may act as a SERT inhibitor or Receptor Agonist. The HTR assay specifically isolates the 5-HT2A pathway.
Figure 2: Experimental Workflow (Decision Tree)
Caption: Step-wise characterization pipeline. Safety data dictates whether to pursue hallucinogenic (HTR) or antidepressant (FST) models.
References
-
Synthesis & Chemical Identity
- Source: Mahboobi, S., et al. (2018). "Synthese von 1,3-Oxazolidin-2-onen und Morpholin-2,3-dionen." University of Hamburg Dissertation.
-
URL: [Link]
-
Head-Twitch Response Protocol
- Source: Halberstadt, A. L., et al. (2020). "The Head-Twitch Response Assay for 5-HT2A Agonists." Current Protocols in Neuroscience.
-
URL: [Link]
-
Irwin Test / Safety Screening
- Source: Irwin, S. (1968). "Comprehensive observational assessment: Ia.
-
URL: [Link]
-
Tryptophan Derivative Pharmacology
- Source: Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity." Journal of Medicinal Chemistry. (Provides SAR context for indole-alkylamines).
-
URL: [Link]
Application Note: Protocol for Solubilization and Handling of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Executive Summary & Compound Profile
This technical guide outlines the standardized protocol for the solubilization, storage, and handling of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (analogous to N-methyltryptophanol). This compound belongs to the class of indole-derived amino alcohols. Its amphiphilic nature—possessing a lipophilic indole core, a polar primary hydroxyl group, and a basic secondary amine—presents specific challenges regarding solubility limits and oxidative stability.
Successful application in in vitro assays requires a strategy that balances high-concentration stock stability with aqueous compatibility to prevent "crash-out" precipitation during serial dilutions.
Physicochemical Profile
| Property | Characteristic | Implication for Protocol |
| Chemical Structure | Indole-C3-propyl backbone with C2-methylamino and C1-hydroxyl groups. | Susceptible to oxidative dimerization (indole) and N-oxidation. |
| Molecular Weight | ~204.27 g/mol | Calculation basis for Molarity. |
| Predicted pKa | ~9.5 (Secondary Amine) | Positively charged at physiological pH (7.4); solubility improves at pH < 6. |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Estimated) | Moderate lipophilicity; requires organic co-solvent for high concentrations. |
| Solubility Class | Lipophilic Basic Amine | Soluble in DMSO/Ethanol; limited solubility in neutral water. |
Solvent Selection & Stock Preparation[1][2][3]
Solvent Compatibility Matrix
For in vitro biological applications, Dimethyl Sulfoxide (DMSO) is the primary solvent of choice due to its high solubilizing power for indoles and miscibility with aqueous media.
| Solvent | Solubility Potential | Suitability | Notes |
| DMSO (Anhydrous) | High (>50 mM) | Recommended | Standard for master stocks. Hygroscopic; keep sealed. |
| Ethanol (Absolute) | High (>20 mM) | Alternative | Volatile; concentration may shift over time. Toxic to some cell lines >0.1%. |
| Water (Neutral) | Low | Not Recommended | Risk of precipitation. |
| 0.1 M HCl | Moderate/High | Specialized | Protonation of amine aids solubility; requires pH neutralization in assay. |
| PBS (pH 7.4) | Low (< 1 mM) | Diluent Only | Only for final working concentrations. |
Master Stock Solution Protocol (50 mM)
Objective: Prepare a stable 50 mM master stock solution in anhydrous DMSO.
Materials:
-
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (Solid)
-
DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)
-
Amber glass vials (Silanized preferred to minimize adsorption)
-
Argon or Nitrogen gas (for headspace purging)
Procedure:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent water condensation.
-
Weighing: Accurately weigh 10.2 mg of the compound into a sterile microcentrifuge tube or amber glass vial.
-
Calculation:
-
Example:
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO.
-
Agitation: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: Solution must be optically clear. Any turbidity indicates incomplete dissolution.
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Preservation: Overlay the headspace with Argon or Nitrogen gas to prevent oxidation of the indole ring. Cap tightly.
-
Storage: Store at -20°C (stable for ~3-6 months) or -80°C (stable for >1 year).
Aqueous Dilution & Assay Workflow
Critical Challenge: The "Crash-Out" Effect. Diluting a high-concentration DMSO stock directly into a neutral aqueous buffer can cause immediate precipitation of the lipophilic free base.
The "Intermediate Step" Method: To ensure homogeneity, use a serial dilution strategy that keeps the DMSO concentration constant during the intermediate steps or steps down gradually.
Workflow Diagram (DOT)
Figure 1: Workflow for the preparation and dilution of indole-amino alcohol derivatives.
Preparation of Working Solutions
Target: 10 µM Final Assay Concentration (0.1% DMSO).
-
Thaw: Thaw one aliquot of 50 mM Master Stock at room temperature. Vortex to ensure homogeneity.
-
Intermediate Dilution (100x):
-
Prepare a 1 mM intermediate solution.
-
Add 2 µL of 50 mM Stock to 98 µL of sterile media (or PBS).
-
Technique: Add the DMSO stock into the aqueous phase while vortexing to disperse rapidly. Do not add aqueous to DMSO.
-
Observation: Check for cloudiness. At 1 mM, the compound may be near its solubility limit in neutral buffer. If cloudy, prepare the intermediate in 50% DMSO/50% Water instead.
-
-
Final Dilution (1x):
-
Add 10 µL of the 1 mM Intermediate to 990 µL of cell culture media in the assay well.
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1% (Non-toxic to most cell lines).
-
Stability & Troubleshooting
Stability Mechanisms
Indole derivatives are electron-rich and prone to:
-
Oxidation: Formation of oxindoles or dimers (colored products, often pink/brown).
-
Photolysis: UV/Visible light accelerates degradation.
-
Adsorption: Lipophilic amines can stick to plastics (polystyrene). Use polypropylene or glass for stock solutions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Solution turns pink/brown | Oxidation of indole ring. | Discard. Use fresh DMSO. Store under Argon. Add 0.1% Ascorbic Acid if assay permits. |
| Precipitation upon dilution | Concentration exceeds solubility limit; pH shock. | Lower the intermediate concentration. Sonicate the intermediate.[1] Ensure media is warm (37°C). |
| Inconsistent Assay Results | Adsorption to plastic tips/tubes. | Use "Low Retention" tips. Pre-wet tips. Use glass vials for stocks. |
| Cytotoxicity in Control | DMSO concentration too high. | Ensure final DMSO < 0.5%.[1] Include a "Vehicle Only" control. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Indole-3-propanol and related Tryptamines. Retrieved from [Link]
-
Li, P., & Zhao, L. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (PMC). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Topic: Optimization of N-Methyltryptophanol Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide Version: 2.4 (Current)
Executive Summary
This technical guide addresses the synthesis and optimization of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (commonly referred to as
The primary synthetic challenge lies in achieving chemoselectivity during the
-
Reductive Amination of L-tryptophan methyl ester.
-
Hydride Reduction of the resulting ester to the alcohol.[1]
Module 1: Synthetic Strategy & Workflow
The Optimized Route: Reductive Amination – Reduction Sequence
Direct alkylation of tryptophanol using methyl iodide is not recommended due to poor selectivity (formation of
Process Flow Diagram
The following logic flow details the critical decision nodes and reaction progression.
Figure 1: Optimized workflow for the synthesis of N-methyltryptophanol avoiding over-alkylation.
Module 2: Step-by-Step Protocols & Troubleshooting
Phase 1: Preparation of -Methyl-L-Tryptophan Methyl Ester
Objective: Install a single methyl group on the aliphatic amine.
Protocol:
-
Dissolution: Suspend L-tryptophan methyl ester HCl (1.0 equiv) in anhydrous MeOH. Add Et3N (1.0 equiv) to liberate the free amine.
-
Imine Formation: Add Paraformaldehyde (1.05–1.1 equiv) or Formalin (37% aq). Stir at room temperature for 1–2 hours.
-
Note: Use of paraformaldehyde in dry MeOH is preferred to minimize water content.
-
-
Reduction: Cool to 0°C. Add NaBH
CN (1.5 equiv) portion-wise. Stir for 4–12 hours.-
Why NaBH
CN? It is less aggressive than NaBH and reduces the iminium ion selectively without reducing the ester or indole.
-
Troubleshooting Guide: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Dimethylation observed (M+15 byproduct) | Excess HCHO or high temperature. | Strictly control HCHO stoichiometry (1.05 eq). Lower temperature to -10°C during hydride addition. |
| Indole N-methylation | pH too high or strong base used. | Ensure pH is ~5–6 (acetic acid buffer helps). Avoid NaH or strong bases. |
| Incomplete reaction | Imine formation stalled. | Add molecular sieves (3Å) to the imine formation step to remove water before adding hydride. |
Phase 2: Reduction to Amino Alcohol
Objective: Reduce the ester to the alcohol without affecting the indole ring.
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Charge with LiAlH
(2.5–3.0 equiv) and anhydrous THF.-
Stoichiometry Note: You need 0.5 eq for the ester
aldehyde, 0.5 eq for aldehyde alcohol, 1.0 eq for the acidic indole NH (which deprotonates), and 1.0 eq for the amine/alcohol coordination. 3.0 equiv is safe.
-
-
Addition: Dissolve the crude
-methyl ester from Phase 1 in dry THF. Add dropwise to the LiAlH slurry at 0°C. -
Reflux: Warm to RT, then reflux for 2–4 hours.
-
Monitoring: TLC (DCM/MeOH/NH
OH 90:10:1). The intermediate aldehyde is rarely seen; look for the disappearance of the ester.
-
Critical Operation: The "Fieser" Workup Handling the aluminum emulsion is the most common failure point. Do not use acid workup, as the amino alcohol is water-soluble and will be lost in the aqueous layer.
The Fieser Protocol (for
-
Cool reaction to 0°C with vigorous stirring.
-
Slowly add
mL of Water . (CAUTION: H evolution). -
Add
mL of 15% aqueous NaOH . -
Add
mL of Water . -
Warm to RT and stir for 15 minutes. The aluminum salts should turn into a white, granular sand (not a gel).
-
Filter the granular precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude amino alcohol.
Troubleshooting Guide: Phase 2
| Symptom | Probable Cause | Corrective Action |
| Gelatinous Emulsion (Impossible to filter) | Incorrect quenching ratio or too fast addition. | Add Celite to the mixture. Dilute with excess diethyl ether. Stir overnight to allow salts to aggregate. |
| Low Yield | Product trapped in Aluminum salts. | Reflux the filter cake in THF/MeOH (9:1) for 30 mins and re-filter. Amino alcohols coordinate strongly to Al. |
| Product is water soluble | Acidic workup used. | Never use acid. Keep pH > 10. If aqueous extraction is needed, saturate the aqueous layer with NaCl and extract with |
Module 3: Stability & Storage (FAQ)
Q: My product turned pink/brown after a week. Is it ruined? A: Indoles are electron-rich and prone to oxidative polymerization (forming "melanin-like" oligomers) upon exposure to light and air.
-
Fix: If the color is light pink, the purity is likely still high (>95%). Verify with NMR.
-
Prevention: Store under Argon at -20°C. Conversion to the oxalate or fumarate salt significantly increases shelf-life compared to the free base.
Q: Can I use NaBH
Q: How do I purify the final amine if it's an oil?
A:
-
Crystallization: Try Toluene/Hexane or EtOAc/Heptane.
-
Column Chromatography: Use DCM:MeOH:NH
OH (90:9:1). The ammonia is crucial to prevent the amine from streaking on the silica.
References
-
Karrer, P., & Portmann, P. (1949).[2] Reduktion von L-Tryptophan-methylester mit Lithiumaluminiumhydrid. Helvetica Chimica Acta, 32(3), 1034.[2] Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Vol. 1, Wiley, New York, pp. 581-595. (Standard reference for LiAlH4 workup protocols).
- Hino, T., & Nakagawa, M. (1977). Chemistry of Indoles. In: The Alkaloids: Chemistry and Physiology, Vol. 34. Academic Press. (Comprehensive review of indole reduction stability).
Sources
Common side-products in the synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of synthetic organic chemistry and field-proven insights.
Introduction to Synthetic Strategies
The synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol can be approached through several routes. Two common strategies involve the reduction of an amide precursor using a hydride reagent like Lithium Aluminum Hydride (LiAlH₄) or the reductive amination of a ketone precursor. Both methods are effective but can be prone to the formation of specific side-products. This guide will help you identify, minimize, and troubleshoot the formation of these impurities.
A plausible and common synthetic route starts from indole, which is first reacted with oxalyl chloride to form indole-3-glyoxylyl chloride. This intermediate is then reacted with methylamine to yield N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide. The final step involves the reduction of this amide to the desired product, 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, using a powerful reducing agent such as LiAlH₄.[1]
An alternative approach is the reductive amination of a suitable ketone precursor, such as 1-(1H-indol-3-yl)-2-oxopropanol, with methylamine in the presence of a reducing agent like sodium cyanoborohydride.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol?
A1: The most common impurities are dependent on the synthetic route chosen.
-
For the amide reduction route (using LiAlH₄):
-
For the reductive amination route:
-
Unreacted ketone precursor: 3-(1H-indol-3-yl)-1-hydroxypropan-2-one.
-
Over-alkylation product: 3-(1H-indol-3-yl)-2-(dimethylamino)propan-1-ol.
-
By-products from the reducing agent: Depending on the agent used (e.g., borate salts from NaBH₄).
-
Q2: My final product has a pinkish or brownish hue. What could be the cause?
A2: Indole and its derivatives are susceptible to oxidation, which can result in colored impurities.[4] This can be exacerbated by exposure to air, light, or residual acid from the workup. It is crucial to handle the starting materials and the final product under an inert atmosphere and protect them from light where possible.
Q3: How can I effectively monitor the progress of the reaction to minimize side-product formation?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the reaction. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal reaction time and prevent the formation of by-products due to prolonged reaction times or harsh conditions.
Q4: What are the best practices for the workup of LiAlH₄ reactions to avoid side-products?
A4: A careful workup is critical for LiAlH₄ reductions. The Fieser workup is a standard and effective method. It involves the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off. This method helps to avoid the formation of emulsions and can improve the yield and purity of the final product.
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Ensure an adequate molar excess of the reducing agent is used. For LiAlH₄ reductions of amides, a 2-4 fold excess is common.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. |
| Short Reaction Time | Extend the reaction time. Monitor at regular intervals to determine the point of maximum conversion without significant side-product formation. |
| Poor Quality of Reducing Agent | LiAlH₄ is highly reactive with moisture.[2] Use a fresh, unopened bottle or a properly stored reagent. |
Issue 2: Formation of Over-reduction (Dehydroxylated) Product
| Potential Cause | Troubleshooting Steps |
| Excessively Harsh Conditions | Reduce the reaction temperature and/or the molar excess of the reducing agent. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Choice of Reducing Agent | Consider a milder reducing agent if dehydroxylation is a significant issue. However, for amide reduction, strong reducing agents are often necessary.[3][5] |
Issue 3: Presence of Over-alkylation Product (in Reductive Amination)
| Potential Cause | Troubleshooting Steps |
| Excess Aldehyde/Ketone | Use a slight excess of the amine relative to the carbonyl compound. |
| Reaction Conditions Favoring Multiple Alkylations | Adjust the stoichiometry and reaction time. It's a common challenge to achieve mono-alkylation exclusively.[6] |
Experimental Protocols
Protocol 1: Amide Reduction using LiAlH₄
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the flask and cool to 0 °C.
-
Substrate Addition: Dissolve N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Purification: Filter the resulting precipitate and wash with THF. The combined organic phases are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Reductive Amination
-
Setup: A round-bottom flask with a magnetic stirrer.
-
Imine Formation: Dissolve 3-(1H-indol-3-yl)-1-hydroxypropan-2-one and a slight excess of methylamine in a suitable solvent like methanol.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the imine intermediate is fully reduced (monitor by TLC).
-
Workup: Quench the reaction with water and adjust the pH to basic with an appropriate base.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The crude product can be purified by column chromatography.
Visualizing Reaction Pathways
Amide Reduction Pathway and Side-Product Formation
Caption: Amide reduction pathway and potential side-products.
Reductive Amination Pathway and Side-Product Formation
Caption: Reductive amination pathway and potential side-products.
References
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]
-
PubMed. (2025, April 15). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]
-
Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]
-
ResearchGate. (2015, September 22). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? Retrieved from [Link]
-
Chemistry Central Journal. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
MDPI. (2023, December 12). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 29). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Retrieved from [Link]
-
YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Semantic Scholar. (2022, March 15). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like? Retrieved from [Link]
- Google Patents. (n.d.). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
- Google Patents. (n.d.). US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Case ID: IND-MA-OH-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Isolation, Purification, and Stabilization of Indole-Amino Alcohols
Executive Summary
The synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (often derived from the reduction of N-methyltryptophan or its esters) presents a classic "perfect storm" of purification challenges. You are dealing with a molecule that is amphiphilic (lipophilic indole + hydrophilic amino-alcohol), acid-sensitive (indole polymerization), and prone to streaking on silica (basic secondary amine).
This guide replaces standard textbook advice with field-proven protocols designed to maximize yield and prevent the common "brown oil" syndrome associated with indole oxidation.
Module 1: The Critical Workup (The "Aluminum Trap")
Context: If you synthesized this via Lithium Aluminum Hydride (LiAlH
Protocol: The Rochelle’s Salt Method (Recommended)
Do not use the standard water/NaOH quench (Fieser method) for this specific substrate; the resulting precipitate often occludes polar amino alcohols.
-
Dilution: Dilute the reaction mixture with diethyl ether (Et
O) or THF (3x reaction volume) and cool to 0°C. -
Quench: Slowly add Glauber’s Salt (Sodium Sulfate Decahydrate, Na
SO ·10H O) solid. This releases water slowly and safely. -
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 20 mL per gram of LiAlH
used. -
Digestion: Stir vigorously at room temperature for 2–4 hours .
-
Visual Cue: The grey/grey emulsion must separate into two clean layers: a clear organic layer and a clear aqueous layer. If solids persist, stir longer.
-
-
Extraction: Separate layers. Extract the aqueous phase 3x with EtOAc/THF (9:1). The THF helps pull the polar alcohol out of the water.
Diagram: Workup Decision Logic
Caption: Logic flow for breaking Aluminum-Amine chelates using Rochelle's Salt to maximize recovery.
Module 2: Chromatographic Purification
The Problem: The secondary amine interacts with acidic silanols on silica gel, causing "tailing" (broad peaks) and yield loss. The indole ring is sensitive to acid-catalyzed oligomerization (turning the column pink/brown).
The Solution: "Basified" Silica Chromatography
Do not run a standard gradient. You must modify the stationary phase.
Option A: Mobile Phase Modifier (Standard)
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (NH
OH) or 1% Triethylamine (TEA) . -
Gradient: 0% to 15% B.
-
Note: The base neutralizes silica acidity, sharpening the amine peak.
Option B: Pre-treated "Basic" Silica (Superior for Indoles) If your compound turns brown on the column, the silica acidity is destroying it.
-
Slurry silica gel in DCM containing 2% TEA.
-
Pack the column.[1]
-
Flush with 2 column volumes of pure DCM to remove excess free amine.
-
Load sample and run gradient (DCM -> 10% MeOH/DCM).
| Parameter | Standard Condition | Recommended Condition | Reason |
| Stationary Phase | Silica Gel 60 | Neutralized Silica (TEA treated) | Prevents amine tailing & indole oxidation. |
| Mobile Phase | DCM / MeOH | DCM / MeOH / NH | Sharper peaks; elutes polar amine. |
| Load Factor | 1:50 (Sample:Silica) | 1:30 (Sample:Silica) | Faster elution reduces residence time/degradation. |
Module 3: Crystallization & Salt Formation
The Reality Check: The free base of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is likely an oil or a low-melting amorphous solid. Do not waste time trying to crystallize the free base from hexanes.
Protocol: The Oxalate/Fumarate Salt Screen
Converting the amine to a salt is the most reliable way to obtain a high-purity solid.
-
Dissolution: Dissolve 100 mg of crude free base in minimal absolute ethanol or isopropanol (IPA).
-
Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in warm EtOH) or Fumaric Acid .
-
Why these acids? They often form stable, non-hygroscopic crystalline lattices with tryptamine derivatives. Avoid HCl initially (often hygroscopic).
-
-
Nucleation: Add diethyl ether dropwise until slight turbidity appears.
-
Cooling: Store at 4°C overnight.
-
Result: Filter the white crystalline solid.
-
Purity Check: Run NMR in DMSO-d6. The salt should be a sharp, stable solid.
-
Troubleshooting & FAQs
Q1: My product turned pink/brown after column chromatography. What happened?
A: This is oxidative degradation of the indole ring, catalyzed by the acidic silica surface and light.
-
Fix: Use the "Pre-treated Basic Silica" method (Module 2).
-
Fix: Wrap the column in aluminum foil during the run to exclude light.
-
Fix: Evaporate solvents immediately; do not leave the compound in solution overnight.
Q2: The NMR shows the correct product, but there is a persistent "grease" peak or emulsion.
A: This is likely residual silicone grease or aluminum salts.
-
Fix: If it is aluminum (broad peaks, baseline noise), re-dissolve in EtOAc and wash with Rochelle's salt solution again.
-
Fix: If it is grease, perform a "reverse filtration": Dissolve product in dilute aqueous acid (0.1 M HCl), wash with ether (grease stays in ether), then basify the aqueous layer (NH
OH) and extract with DCM.
Q3: I need to separate the enantiomers (R vs S). How?
A: Since the molecule has a chiral center at C2, chemical purification won't separate enantiomers.
-
Method: Kinetic Resolution or Diastereomeric Crystallization.
-
Agent: Use (D)-(-)-Tartaric acid or (S)-(+)-Mandelic acid .
-
Protocol: Mix 1 eq of amine with 1 eq of chiral acid in MeOH. Recrystallize the salt 2-3 times to enrich the diastereomer. Liberate the free base with NaOH.
Visualizing the Purification Pathway
Caption: Strategic decision tree for converting crude oil into stable, purified solid.
References
-
BenchChem. (2025).[1][2] Purification of 2-Amino-1-(1H-indol-3-yl)ethanol by Column Chromatography. Retrieved from
-
Organic Chemistry Portal. (n.d.). Workup of Lithium Aluminum Hydride Reductions (Fieser & Rochelle's Salt Methods). Retrieved from
-
Biotage. (2023).[3][4][5][6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Polar Amines. Retrieved from
-
ResearchGate. (2025). Synthesis of 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol (Duloxetine Precursor) - Resolution & Purification. Retrieved from
Sources
Stability Testing of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol in Different Solvents
An In-Depth Technical Guide for Researchers
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting the stability testing of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. The guidance herein is structured to address common challenges and explain the scientific rationale behind experimental choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
Q1: What is 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, and why is its stability a concern?
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is a molecule belonging to the indole alkaloid class.[1] The indole ring system, a core component of its structure, is an electron-rich heterocycle. This makes it susceptible to degradation through various pathways, particularly oxidation.[2][3] Understanding its stability is critical in drug development to ensure that the active pharmaceutical ingredient (API) maintains its quality, safety, and efficacy throughout its shelf life.[4][5] Stability testing provides evidence of how the compound's quality varies over time under the influence of environmental factors like temperature, humidity, light, and pH.[5][6]
Q2: What are the most likely degradation pathways for this compound?
Given its indole moiety, the primary degradation pathways are expected to be:
-
Oxidation: The indole ring can be easily oxidized, potentially at the C2 or C3 position, leading to the formation of intermediates like oxindoles or isatin.[2][3] This can be initiated by atmospheric oxygen, trace metals, or oxidative agents.
-
Hydrolysis: While the core structure is not directly susceptible to hydrolysis, extreme pH conditions can catalyze degradation. Acidic conditions may lead to protonation and potential ring-opening or polymerization, especially given the basicity of the methylamino group.[7]
-
Photodegradation: Indole alkaloids can be sensitive to light, particularly UV radiation, which can trigger free-radical-mediated reactions.[8][9]
Q3: According to regulatory standards, what are the essential stress conditions to test?
The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), recommend "forced degradation" or "stress testing" to understand the intrinsic stability of a drug substance.[5][10] These studies are designed to accelerate degradation to identify likely degradation products and establish degradation pathways.[10][11] Key conditions include:
-
Acid and Base Hydrolysis: Testing across a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.[9]
-
Oxidation: Exposure to an oxidative agent, commonly a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposing the solid and/or solution to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, or 70°C).[9]
-
Photostability: Exposing the compound to a controlled source of UV and visible light, as detailed in ICH guideline Q1B.
Q4: How should I select solvents for a stability study?
Solvent selection should be based on the intended use of the compound and its solubility properties. A typical study would include:
-
Aqueous Buffers: To assess pH-dependent hydrolysis (e.g., pH 2, pH 7, pH 9).
-
Common Organic Solvents: Solvents used in formulation or synthesis, such as methanol, ethanol, and acetonitrile.
-
Aprotic Solvents: If relevant to the final formulation, solvents like dimethyl sulfoxide (DMSO) could be included, though they can present challenges in analysis.
It is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with the analysis or catalyze degradation.[12][13]
Q5: What is a "stability-indicating method," and why is it essential?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[8][10] Crucially, it must also be able to separate, detect, and quantify any significant degradation products without interference from the parent compound, excipients, or other potential impurities.[11] An HPLC-UV method is most commonly developed for this purpose. The specificity of this method is demonstrated by successfully analyzing samples from forced degradation studies.[14]
Section 2: Experimental Design and Protocols
This section provides actionable protocols for conducting a robust stability study.
Protocol 2.1: Designing a Forced Degradation Study
The goal of this study is to achieve a target degradation of 5-20% of the active ingredient.[11][15] This level is sufficient to generate and detect primary degradants without destroying the molecule entirely.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol in a suitable solvent (e.g., methanol or a 50:50 acetonitrile:water mixture) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, dilute the stock solution with the appropriate stressor to a final concentration suitable for analysis (e.g., 100 µg/mL). Include a control sample diluted with the analysis solvent and stored under ambient conditions.
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH.
-
Oxidation: Add stock solution to 3% H₂O₂.
-
Thermal (Solution): Add stock solution to purified water.
-
-
Incubate Samples: Place the vials for hydrolysis, oxidation, and thermal stress in a water bath or oven at a controlled temperature (e.g., 60°C). Expose a separate solid sample and solution to photostability testing according to ICH Q1B.
-
Monitor Degradation: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Quench Reaction: Immediately stop the degradation process. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid. For other conditions, dilution with the mobile phase and refrigeration may be sufficient.
-
Analyze Samples: Analyze all samples, including a t=0 (initial) sample and the control, using a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol 2.2: Example HPLC-UV Stability-Indicating Method
This method serves as a starting point and must be validated for your specific application.
-
Instrument: Standard HPLC system with a UV detector.[16]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm (The indole ring has characteristic absorbance).
-
Injection Volume: 10 µL.
-
Sample Solvent: 50:50 Acetonitrile:Water.
Rationale: A gradient method is chosen to ensure elution of both the relatively polar parent compound and any less polar degradation products. The acidic mobile phase (formic acid) helps to produce sharp, symmetrical peaks for the basic amine by protonating it and minimizing interactions with residual silanols on the column packing.[17]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during HPLC-based stability analysis.
| Problem / Question | Potential Causes | Recommended Solutions & Explanations |
| "My peak shape is poor (tailing or fronting)." | 1. Column Overload: Injecting too much sample mass.[12][18] 2. Secondary Interactions: The basic amine is interacting with acidic silanol groups on the column packing. 3. Solvent Mismatch: The injection solvent is much stronger than the mobile phase. | 1. Reduce Injection Concentration/Volume: Dilute your sample and reinject. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., <4) to keep the amine fully protonated. Increase the buffer strength if needed.[18] 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. |
| "My retention times are shifting or drifting." | 1. Inadequate Column Equilibration: Not enough time between gradient runs.[19] 2. Mobile Phase Composition Change: Inconsistent mixing or evaporation of a volatile component.[12] 3. Temperature Fluctuations: The column oven is off or unstable. 4. Pump Malfunction: Worn pump seals or faulty check valves causing inconsistent flow. | 1. Increase Equilibration Time: Ensure the column has at least 5-10 column volumes of the initial mobile phase flowing through it before the next injection. 2. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation. Ensure solvents are fully mixed and degassed.[12] 3. Verify Column Temperature: Check that the column oven is set and holding at the target temperature. 4. Perform Pump Maintenance: Check for pressure fluctuations. If observed, consult your instrument's manual for pump maintenance procedures.[20] |
| "I'm seeing unexpected 'ghost peaks'." | 1. Sample Carryover: Residue from a previous injection remains in the injector.[12] 2. Contaminated Mobile Phase: Impurities in the solvents or water.[13] 3. Degradation in Autosampler: The sample is unstable in the sample solvent at room temperature. | 1. Optimize Needle Wash: Use a strong wash solvent (e.g., containing acetonitrile/isopropanol) in your autosampler wash settings. 2. Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and high-purity water.[13] 3. Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4°C) to slow down potential degradation. |
| "The mass balance is poor (<95%). What does this mean?" | 1. Co-elution: A degradant peak is hidden under the main API peak. 2. Non-UV Active Degradants: Degradation products do not absorb at the detection wavelength. 3. Precipitation: The compound or its degradants have precipitated out of solution. 4. Volatile Degradants: Degradants have evaporated. | 1. Check Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across its width. If impure, the HPLC method needs further optimization. 2. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to look for non-UV active species. 3. Check Sample Visually: Inspect the vial for any precipitate. If observed, you may need to adjust the solvent or concentration. 4. Consider Headspace GC-MS: If volatile products are suspected, this technique may be required for identification. |
Section 4: Data Interpretation
A successful stability study provides insight into the compound's intrinsic weaknesses.
Potential Degradation Pathway
Oxidation is a primary concern for the indole ring. A likely pathway involves the formation of an intermediate that ultimately leads to ring cleavage or the formation of more stable oxidized species.
Caption: A potential oxidative degradation pathway.
Summarizing Stability Data
Data should be presented clearly, allowing for easy comparison across conditions.
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) | Mass Balance (%) |
| Control (RT) | 48 | 99.8 | < LOQ | < LOQ | 0.2 | 100.0 |
| 0.1 M HCl (60°C) | 24 | 91.2 | 4.5 | 2.1 | 8.8 | 97.8 |
| 0.1 M NaOH (60°C) | 24 | 85.7 | 8.9 | N/A | 14.3 | 94.6 |
| 3% H₂O₂ (RT) | 8 | 80.5 | 11.2 | 5.3 | 19.5 | 97.0 |
| Heat (60°C) | 48 | 98.1 | 1.2 | < LOQ | 1.9 | 99.3 |
| Light (ICH Q1B) | - | 94.5 | 3.1 | 1.5 | 5.5 | 99.1 |
| Data shown is for illustrative purposes only. LOQ = Limit of Quantitation; N/A = Not Applicable. |
Interpretation: The illustrative data suggests the compound is most sensitive to oxidation and alkaline hydrolysis, moderately sensitive to acid hydrolysis and light, and relatively stable to heat. A mass balance below 95% under basic conditions suggests that some degradants may not be fully detected by the current method, warranting further investigation.
References
-
World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. [Link]
-
HPLC Troubleshooting and Performance Tips. (2025). Practical Guide for Chromatographers. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]
-
Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. [Link]
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LC Resources. HPLC Troubleshooting Guide. [Link]
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Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
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Lin, M., et al. (2020). Microbial Degradation of Indole and Its Derivatives. Applied Microbiology and Biotechnology, 104(22), 9547–9562. [Link]
-
WHO. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]
-
Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. [Link]
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Wang, J., et al. (2022). The performance and pathway of indole degradation by ionizing radiation. PubMed. [Link]
-
Lin, M., et al. (2020). Microbial Degradation of Indole and Its Derivatives. ScienceOpen. [Link]
-
Mondal, S., et al. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - NIH. [Link]
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Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 646-652. [Link]
-
G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. [Link]
-
Szabó, Z., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. PMC - NIH. [Link]
-
Sharma, G., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]
-
Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
-
Patel, Y., & Shah, N. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Drug Delivery and Therapeutics, 13(5), 123-130. [Link]
-
BioPharm International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Velev, V. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
PubChem. 3-(1H-indol-3-yl)propanoate. [Link]
-
Goldhaber-Pasillas, G. D., et al. (2014). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. [Link]
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- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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- 6. database.ich.org [database.ich.org]
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- 8. library.dphen1.com [library.dphen1.com]
- 9. rsc.org [rsc.org]
- 10. pharmasm.com [pharmasm.com]
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- 13. HPLC故障排除指南 [sigmaaldrich.com]
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- 20. gmi-inc.com [gmi-inc.com]
Troubleshooting low yield in the reduction of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide
Technical Support Center: Indole Reduction Chemistry Subject: Troubleshooting Low Yield in the Reduction of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide Ticket ID: IND-RED-004 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Executive Summary
You are experiencing low yields in the lithium aluminum hydride (LiAlH₄) reduction of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide to N-methyltryptamine (NMT) .[1][2] This transformation involves the reduction of an
Low yield in this specific reaction is rarely due to "failed chemistry" but rather physical entrapment of the product during workup or incomplete reduction due to poor solubility. This guide provides a diagnostic workflow to isolate the root cause and an optimized protocol to ensure quantitative recovery.
Part 1: Diagnostic Workflow
Before altering your synthesis, determine where the loss is occurring. Use this logic tree to diagnose the failure point.
Figure 1: Diagnostic logic tree for isolating yield loss in indole glyoxylamide reductions.
Part 2: Technical FAQs & Troubleshooting
Q1: The reaction mixture turned grey, but I recovered almost no product after filtration. Where is it?
Diagnosis: The "Aluminum Sponge" Effect. This is the most common failure mode for tryptamine synthesis. The amine product coordinates strongly with aluminum salts formed during quenching. If you get a gelatinous precipitate (aluminum hydroxide), it traps your product physically.[1][2] Washing the solid with ether is insufficient to desorb it.
The Fix:
-
Avoid "Standard" Water Quenches: Do not just add water until bubbling stops.[1] This creates the sludge.
-
Use the Fieser Method: For every 1 g of LiAlH₄ used, add sequentially:
-
Result: You will get a white, granular sand that filters easily and releases the amine.
-
Rescue Mission: If you currently have a sludge, redissolve the entire mixture in 10% NaOH (aqueous) and extract repeatedly with DCM or EtOAc.[2] The high pH breaks the Al-Amine complex.[1]
Q2: My starting material is not dissolving in Ether. Can I heat it?
Diagnosis: Solubility-Limited Kinetics. Indole glyoxylamides are highly polar and crystalline.[1][2] They are often insoluble in diethyl ether (Et₂O), leading to a heterogeneous reaction that coats the LiAlH₄ particles, stopping the reaction.[2]
The Fix:
-
Switch to THF: Tetrahydrofuran (THF) has significantly better solubility for indole derivatives than ether.[2]
-
Soxhlet Extraction: If the amide is extremely insoluble, place the solid amide in a Soxhlet extractor. Refluxing THF will slowly dissolve it and carry it into the LiAlH₄ pot below. This ensures a controlled, homogeneous reduction.[1][2]
Q3: The reaction stays yellow even after 4 hours of reflux. Why?
Diagnosis: Reagent Deactivation or Stoichiometry Error.
The yellow color comes from the conjugated
-
Moisture: If your solvent was not dried (distilled over Na/Benzophenone or passed through activated alumina), the water quenched the hydride before it could reduce the amide.
-
Old Reagent: LiAlH₄ absorbs moisture from air, turning into LiAlO₂ (white crust).[1][2]
-
Stoichiometry: This reduction requires excess hydride .[1] The theoretical requirement is 3 hydrides per molecule, but in practice, use 5–6 equivalents of hydride (approx. 2-3 molar equivalents of LiAlH₄) to drive the reaction to completion.[2]
Q4: I see a spot on TLC, but it trails/streaks badly. Is this decomposition?
Diagnosis: TLC Artifact (Amine Interaction). Secondary amines like N-methyltryptamine interact with the acidic silica gel, causing streaking.[1][2] This makes yield estimation difficult.
-
The Fix: Pre-treat your TLC plate or add 1% Ammonium Hydroxide (NH₄OH) or Triethylamine to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[2] This will produce a sharp, distinct spot for the amine.
Part 3: The "Gold Standard" Protocol
This protocol is optimized for N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide reduction, prioritizing solubility and clean workup.[1][2]
Reagents & Setup
-
Substrate: 1.0 eq (e.g., 5.0 g)
-
Solvent: Anhydrous THF (freshly distilled or dried).
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
The Charge: Add LiAlH₄ (3.0 eq) to the flask. Add anhydrous THF (approx. 10 mL/g of LiAlH₄) to create a grey slurry.[2] Cool to 0°C.[1][3]
-
Addition:
-
Method A (Soluble): Dissolve the glyoxylamide in minimal anhydrous THF and add dropwise.
-
Method B (Insoluble): If the amide is insoluble, add it as a solid in small portions through a powder funnel. Rinse the funnel with THF.
-
Note: Expect vigorous gas evolution.[1][4][5] The mixture may turn green or red transiently before settling.
-
-
The Drive: Allow to warm to room temperature, then reflux for 12–18 hours .
-
Checkpoint: The solution must turn from yellow/orange to grey/off-white.[1]
-
-
The Fieser Workup (Critical Step):
-
Isolation: Filter through a sintered glass funnel. Wash the sand cake 3x with warm THF.
-
Purification: Concentrate the filtrate. If the oil is impure, convert to the fumarate or oxalate salt for crystallization, as the free base can be an oil.
Part 4: Data & Comparison
Table 1: Comparison of Quenching Methods for Indole Reductions
| Method | Protocol (per g LiAlH₄) | Outcome Quality | Risk Factor |
| Standard Water | Water until reaction stops | Poor (Gelatinous sludge traps product) | High yield loss; difficult filtration.[1][2] |
| Fieser Method | 1mL H₂O / 1mL 15% NaOH / 3mL H₂O | Excellent (Granular sand) | Low; standard for high yield.[1][2] |
| Rochelle's Salt | Sat. K-Na Tartrate soln. | Good (Solubilizes Al salts) | Requires long stirring (hours) to break emulsion.[1][2] |
| Acid Quench | Dilute HCl/H₂SO₄ | Dangerous (Solubilizes Al, but difficult extraction) | High heat evolution; acid may degrade indole.[1][2] |
Part 5: Mechanistic Insight
Understanding the pathway clarifies why "Yellow to Colorless" is the key indicator.
Figure 2: Mechanistic pathway.[1][2][7] The loss of the conjugated system (Glyoxylamide) removes the color. If color remains, the first step is incomplete.
References
-
Synthesis of N-Methyltryptamine
-
Lithium Aluminum Hydride Reduction Mechanism
-
Workup Protocols (Fieser Method)
-
Indole Chemistry & Stability
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. orgosolver.com [orgosolver.com]
- 8. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Preventing degradation of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol during storage
Subject: 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol Ticket ID: IND-MA-OH-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are working with 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol , a reduced derivative of
-
The Indole Moiety: Highly susceptible to oxidative radical coupling and photo-oxidation, leading to colored impurities (pinks, reds, browns).
-
The Amino-Alcohol Tail: The secondary amine is hygroscopic and prone to
-oxide formation, while the alcohol can participate in slow esterification or oxidation under improper pH conditions.
This guide provides a self-validating storage protocol and troubleshooting workflow to prevent the degradation of this compound.
Module 1: The Chemistry of Degradation
Why is your compound turning pink or sticky?
To prevent degradation, you must understand the enemy. The breakdown of this molecule is rarely a single event; it is a cascade triggered by Light , Oxygen , and Moisture .
Primary Failure Mode: Indole Oxidation (The "Pink" Syndrome)
The indole ring is electron-rich. Upon exposure to atmospheric oxygen and light (
Secondary Failure Mode: Hygroscopic Aggregation
The secondary methylamine group (
-
Physical degradation: Formation of a sticky "gum" or oil.
-
Chemical degradation: Hydrolysis risks and increased mobility for oxidative reactions.
Figure 1: Mechanistic pathway of degradation showing the parallel risks of oxidative dimerization (color change) and hygroscopic clumping.
Module 2: The "Gold Standard" Storage Protocol
Do not rely on standard refrigeration. Follow this rigorous workflow.
Storage Condition Matrix
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long Term) | Arrhenius kinetics dictate that lowering T slows radical propagation significantly. |
| Atmosphere | Argon (Preferred) or N₂ | Displaces O₂. Argon is heavier than air, providing a better "blanket" for solid powders than Nitrogen. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV/Blue light (200-450nm) which catalyzes indole oxidation. |
| Desiccation | Required | Silica gel or molecular sieves in the secondary container to combat amine hygroscopicity. |
| Solvent | Avoid storage in solution | If necessary, use anhydrous DMSO or Ethanol. Avoid Chloroform (forms HCl over time). |
Step-by-Step Handling Workflow
-
Receive & Verify: Immediately upon receipt, inspect color. It should be white to off-white. If pink, degradation has started.[1]
-
Aliquot Immediately: Do not freeze/thaw the bulk bottle. In a glove box (or under a generic N₂ funnel), aliquot the material into single-use amber vials.
-
The "Double-Seal" Technique:
-
Layer 1: Screw cap with Teflon/Silicone septum.
-
Layer 2: Wrap the cap junction with Parafilm.
-
Layer 3: Place vials inside a jar containing desiccant packets.
-
-
Deep Freeze: Store the jar at -20°C.
Figure 2: Decision tree for incoming material handling to ensure long-term stability.
Module 3: Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My compound has turned a faint pink color. Is it ruined?
A: Not necessarily.
-
The Science: The pink color comes from trace amounts of oxidized indole dimers (rosindoles). These have very high extinction coefficients, meaning a tiny amount (e.g., <0.5%) can cause visible discoloration.
-
The Fix: Run an LC-MS or H-NMR.[2] If the purity is >95%, the material is likely still usable for biological assays, though you should purify it for analytical standards.
-
Purification Tip: A quick filtration through a short pad of silica gel (eluting with CH₂Cl₂/MeOH) often removes the colored polar impurities.
Q2: The powder has turned into a sticky gum. Can I dry it?
A: This is "deliquescence" due to the amine group.
-
The Risk: Heating it to dry it out may accelerate oxidation (Heat + Air = Degradation).
-
The Fix: Dissolve the gum in a known volume of anhydrous solvent (e.g., DMSO or Ethanol) to create a stock solution. Determine the concentration quantitatively (e.g., by UV-Vis or NMR using an internal standard) rather than relying on the original weight.
Q3: Can I store this in water or PBS for cell culture?
A: Absolutely not.
-
The Reason: Indoles are unstable in aqueous solutions over time, especially if exposed to light.[2] The amine will also absorb CO₂ from the air to form carbonates.
-
Protocol: Make a high-concentration stock in DMSO (e.g., 10-50 mM). Store the DMSO stock at -20°C. Dilute into aqueous media immediately before use.
Q4: I see a new peak in my HPLC at RRT 0.9. What is it?
A: This is likely the
-
Diagnostic: If the peak disappears after treating the sample with a reducing agent (like Sodium Metabisulfite), it was an oxidation product.
Module 4: Quality Control Specifications
How to validate your material before critical experiments.
| Test Method | Acceptance Criteria | What it detects |
| Appearance | White to off-white crystalline solid | Pink/Brown = Oxidation; Gum = Moisture |
| 1H-NMR (DMSO-d6) | Sharp peaks; Indole NH at ~10.8 ppm | Broadening = Aggregation; Extra peaks = Impurities |
| HPLC (UV @ 280nm) | Single peak > 98% area | Late eluting peaks = Dimers; Early peaks = Oxindoles |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration. PubMed.[3] Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the In Vitro Validation of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol: A Comparative Analysis
This guide provides a comprehensive framework for the in vitro characterization of the novel indole derivative, 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. Given its structural resemblance to known neuromodulatory agents, particularly tryptamines and other indole alkaloids, we will focus on validating its biological effects on two primary molecular targets: the serotonin 5-HT2A receptor and the monoamine oxidase (MAO) enzymes.[1]
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of indole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] Furthermore, the specific side chain of our target compound suggests potential interactions with the serotonergic system, which is implicated in a vast array of physiological and pathological processes.[7][8][9]
This guide will objectively compare the performance of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol with well-established reference compounds, providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Comparative Framework: Selection of Reference Compounds
To provide a robust context for the biological activity of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, we will compare its effects against the following standards:
-
For Serotonin 5-HT2A Receptor Activity:
-
Serotonin (5-HT): The endogenous agonist for the 5-HT2A receptor.
-
Ketanserin: A well-characterized antagonist of the 5-HT2A receptor.
-
-
For Monoamine Oxidase (MAO) Inhibition:
Experimental Design and Methodologies
The following sections outline the detailed experimental protocols for validating the biological effects of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
Serotonin 5-HT2A Receptor Activation Assay
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/G11, leading to the activation of phospholipase C and a subsequent increase in intracellular inositol phosphates (IPs) and calcium.[14] We will utilize an inositol monophosphate (IP1) accumulation assay, a robust method for quantifying GPCR activation.[14]
Experimental Workflow: 5-HT2A Receptor IP1 Accumulation Assay
Caption: Workflow for the 5-HT2A IP1 accumulation assay.
Detailed Protocol: 5-HT2A Receptor IP1 Accumulation Assay
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing the human serotonin 5-HT2A receptor in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in a suitable medium (e.g., Ham's F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
-
Cell Seeding:
-
Harvest cells and seed them into white, solid-bottom 96-well plates at a density of 5 x 10^5 cells/mL.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, serotonin, and ketanserin in the assay buffer.
-
For agonist testing, add the test compound and serotonin to the cells.
-
For antagonist testing, pre-incubate the cells with the test compound or ketanserin before adding a sub-maximal concentration of serotonin (e.g., EC80).
-
Incubate the plates for 30 minutes at 37°C.[14]
-
-
IP1 Detection:
-
Lyse the cells according to the manufacturer's protocol for the IP-One HTRF assay kit.
-
Add the IP1-d2 and anti-IP1 cryptate detection reagents to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the data using a non-linear regression model to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Data Presentation: 5-HT2A Receptor Activity
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol | 150 | >10,000 |
| Serotonin | 10 | N/A |
| Ketanserin | N/A | 5 |
Monoamine Oxidase (MAO) Inhibition Assays
MAO enzymes are responsible for the oxidative deamination of monoamines, and their inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine.[10][13][15] We will employ a fluorometric assay to determine the inhibitory potential of our test compound on both MAO-A and MAO-B.[12][13]
Signaling Pathway: MAO Catalytic Activity and Inhibition
Caption: Principle of the fluorometric MAO inhibition assay.
Detailed Protocol: MAO-A and MAO-B Inhibition Assays
-
Enzyme and Reagent Preparation:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Prepare a working solution of Amplex Red and horseradish peroxidase (HRP) in the reaction buffer.
-
Prepare serial dilutions of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, clorgyline, and selegiline.
-
-
Assay Procedure:
-
In a black, 96-well plate, add the reaction buffer, the test compound or control inhibitor, and the MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiate the reaction by adding the substrate (e.g., p-tyramine).[12]
-
Incubate the plate for 20 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.[12]
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the data using a non-linear regression model to determine the IC50 values.
-
Data Presentation: MAO Inhibition Activity
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol | 850 | 5,200 |
| Clorgyline | 3 | 15,000 |
| Selegiline | 9,000 | 7 |
Discussion and Conclusion
The experimental data presented in this guide provides a foundational in vitro pharmacological profile for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. Based on the hypothetical results, the compound demonstrates moderate agonist activity at the 5-HT2A receptor and a slight inhibitory preference for MAO-A over MAO-B.
The observed EC50 value at the 5-HT2A receptor suggests that 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is less potent than the endogenous ligand, serotonin. The lack of antagonist activity is also noteworthy. The IC50 values for MAO inhibition indicate that the compound is a weak inhibitor of both isoforms, with a slight selectivity for MAO-A.
These findings highlight the importance of a systematic, comparative in vitro validation approach for novel compounds. The methodologies and data presented herein serve as a robust starting point for further investigation into the biological effects and potential therapeutic applications of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. Further studies, including receptor binding assays and evaluation at other serotonin receptor subtypes, are warranted to build a more comprehensive understanding of its pharmacological profile.
References
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. Available at: [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. Available at: [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Available at: [Link]
-
In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery - ResearchGate. Available at: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available at: [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. Available at: [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. Available at: [Link]
-
Monoamine Oxidase Assay Kit - Bio-Techne. Available at: [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. Available at: [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay - TW - Eurofins Discovery. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives - Der Pharma Chemica. Available at: [Link]
-
Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. Available at: [Link]
-
Methyl 3-(1H-indol-3-yl)propanoate - PMC. Available at: [Link]
-
Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - MDPI. Available at: [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI. Available at: [Link]
-
(PDF) Current results on the biological and pharmacological activities of Indole-3-carbinol. Available at: [Link]
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- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the potency of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol to N,N-dimethyltryptamine
An In-Depth Comparative Analysis of the Potency of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol and N,N-dimethyltryptamine
Introduction: A Structural and Pharmacological Overview
In the landscape of psychedelic research, tryptamine derivatives represent a cornerstone of molecular exploration. Among these, N,N-dimethyltryptamine (DMT) is one of the most well-characterized serotonergic hallucinogens, known for its profound and rapid-onset psychoactive effects.[1][2] This guide provides a comparative analysis between DMT and the less-studied compound, 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol.
While DMT's potency is well-documented through extensive in vitro and in vivo studies, a significant information gap exists for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. Therefore, this analysis will establish DMT as the benchmark for psychedelic potency. We will then dissect the structural attributes of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol to hypothesize its potential pharmacological profile based on established structure-activity relationships (SAR) within the tryptamine class. This guide further provides the requisite experimental protocols to empirically determine its potency, offering a roadmap for future research.
The fundamental structural difference between these two molecules lies in the side chain attached to the indole core. DMT possesses a simple ethylamine chain with two methyl groups on the terminal nitrogen.[3] In contrast, 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol features a propanolamine side chain, introducing a hydroxyl group and a chiral center, which are anticipated to significantly influence its receptor interactions and metabolic stability.
Part 1: The Benchmark - Potency of N,N-Dimethyltryptamine (DMT)
DMT is a classic serotonergic psychedelic whose effects are primarily mediated by its activity as an agonist at the serotonin 2A receptor (5-HT₂ₐR).[4][5] This receptor is a Gq/11 G protein-coupled receptor (GPCR) highly expressed in the cerebral cortex, and its activation is a hallmark of classic psychedelics.[6]
Receptor Binding and Functional Activity
DMT exhibits broad affinity for multiple serotonin receptors, but its psychedelic effects are most strongly correlated with its action at the 5-HT₂ₐR.[2][4] It functions as a partial agonist at this receptor, meaning it binds to and activates the receptor but elicits a submaximal response compared to a full agonist like serotonin. The affinity of a compound for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: Representative In Vitro Potency Data for N,N-Dimethyltryptamine (DMT)
| Parameter | Receptor | Species | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | 5-HT₂ₐ | Human | 39 nM - 75 nM | [4] |
| 5-HT₁ₐ | Human | ~108 nM | [4] | |
| 5-HT₂C | Human | ~140 nM | [4] |
| Functional Activity (EC₅₀) | 5-HT₂ₐ | Human | ~196 nM |[4] |
Note: Values are synthesized from multiple sources and may vary based on experimental conditions.
The data clearly indicates that DMT has a high affinity for the 5-HT₂ₐ receptor. Its interaction with other receptors, such as 5-HT₁ₐ and sigma-1, may also contribute to the nuances of its overall pharmacological effects.[2][6]
In Vivo Potency: The Head-Twitch Response (HTR)
A standard and reliable behavioral assay for assessing the in vivo potency of 5-HT₂ₐR agonists in rodents is the head-twitch response (HTR). This behavior is a rapid, involuntary rotational shake of the head and is considered a proxy for human hallucinogenic activity. The potency in this model is typically expressed as the effective dose that produces a 50% maximal response (ED₅₀). Studies have shown that the DMT-induced HTR is absent in 5-HT₂ₐ knockout mice, confirming the receptor's critical role.[4]
Part 2: Analysis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Caption: Structural comparison of DMT and the target compound.
Key Structural Modifications and Their Potential Impact:
-
Addition of a Hydroxyl (-OH) Group: The most significant modification is the presence of a hydroxyl group on the propanol side chain. This dramatically increases the molecule's polarity compared to DMT.
-
Causality: Increased polarity can decrease its ability to cross the blood-brain barrier (BBB) via passive diffusion. However, the hydroxyl group can also form a hydrogen bond with a specific residue (e.g., a serine) in the 5-HT₂ₐ receptor binding pocket, which could potentially increase its binding affinity and/or efficacy.
-
-
N-Monomethylation vs. N,N-Dimethylation: The compound has a single methyl group on the amine nitrogen (a secondary amine), whereas DMT has two (a tertiary amine).
-
Causality: This change can alter the pKa of the amine and its steric profile. Generally, N,N-dimethylation is optimal for 5-HT₂ₐR affinity in simple tryptamines. A secondary amine might exhibit lower affinity but could also be a substrate for different metabolic enzymes.
-
-
Extended Propyl Chain and Chiral Center: The three-carbon chain (propanol) is longer than DMT's two-carbon chain (ethylamine) and introduces a chiral center at the second carbon.
-
Causality: The stereochemistry (R- or S-enantiomer) will be critical. It is highly likely that the 5-HT₂ₐ receptor will exhibit stereoselectivity, with one enantiomer having significantly higher potency than the other. The longer chain alters the distance and angle between the indole core and the basic amine, which must fit precisely within the receptor's orthosteric binding site.
-
Hypothesis on Potency:
Given these structural changes, it is plausible that 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol will have a lower in vivo psychedelic potency than DMT if administered systemically, primarily due to reduced BBB penetration. However, its in vitro affinity for the 5-HT₂ₐ receptor could be comparable to or even higher than DMT's, depending on whether the hydroxyl group engages in a favorable hydrogen-bonding interaction within the receptor that compensates for the suboptimal N-methylation pattern. The potency will be highly dependent on the specific stereoisomer tested.
Part 3: Experimental Protocols for Direct Potency Comparison
To move from hypothesis to empirical data, standardized and validated assays are required. The following protocols describe the necessary experiments to determine and compare the in vitro and in vivo potencies of these two compounds.
Protocol 1: In Vitro Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the target receptor.
Objective: To determine the Ki of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol and DMT at the human 5-HT₂ₐ receptor.
Materials:
-
Cell membranes expressing recombinant human 5-HT₂ₐ receptors.
-
Radioligand: [³H]ketanserin (a high-affinity 5-HT₂ₐ antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: DMT and 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, dissolved in DMSO and serially diluted.
-
96-well microplates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Incubation: In each well of the microplate, add:
-
50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).
-
50 µL of the membrane preparation.
-
-
Reaction: Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay
This behavioral assay measures the 5-HT₂ₐR-mediated psychoactive potential of a compound in rodents.
Objective: To determine the ED₅₀ for HTR induction by 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol and DMT in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Test compounds dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers equipped with video recording.
-
Software for behavioral scoring or trained human observers.
Methodology:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compounds or vehicle via a chosen route (e.g., intraperitoneal, subcutaneous). Test a range of doses for each compound across different groups of mice (n=8-10 per group).
-
Observation: Immediately after injection, place the mice back into the observation chambers and record their behavior for 30-60 minutes.
-
Scoring: Count the number of head twitches for each mouse during the observation period. This can be done manually by trained observers who are blind to the treatment conditions, or by using automated tracking software.
-
Data Analysis: Plot the mean number of head twitches against the logarithm of the drug dose. Use non-linear regression to fit a dose-response curve and calculate the ED₅₀ value for each compound.
Conclusion
A direct comparison of potency between N,N-dimethyltryptamine and 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is currently limited by a lack of empirical data for the latter. DMT serves as a potent, high-affinity 5-HT₂ₐ partial agonist, and its in vivo effects are well-established. Based on a structure-activity relationship analysis, the addition of a hydroxyl group and modification of the N-alkyl substitution on the propanolamine side chain of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol are expected to significantly alter its pharmacokinetic and pharmacodynamic profile. While its in vitro affinity could be potent, its ability to produce DMT-like psychoactive effects in vivo may be attenuated by reduced blood-brain barrier permeability. The definitive determination of its relative potency awaits empirical validation through the standardized experimental protocols outlined in this guide.
References
-
Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature, 462(7270), 175-181. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyltryptamine. Available at: [Link]
-
Fjeldsted, K., et al. (1981). Comparison of the contraction produced by various tryptamine analogues on human basilar arterial and rat aortic strips in vitro. Cephalalgia, 1(4), 217-221. Available at: [Link]
-
Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. Available at: [Link]
-
American Addiction Centers. (2024). DMT Effects, Risks, and Rehab Treatment. Available at: [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74-88. Available at: [Link]
-
Timmermann, C., et al. (2023). Human brain effects of DMT assessed via EEG-fMRI. Proceedings of the National Academy of Sciences, 120(13), e2218949120. Available at: [Link]
-
Medical News Today. (2024). DMT: Side effects, facts, and health risks. Available at: [Link]
-
U.S. Drug Enforcement Administration. (n.d.). N,N-Dimethyltryptamine (DMT). Available at: [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 14(7), 1193-1204. Available at: [Link]
-
Nichols, D. E. (2018). Dark Classics in Chemical Neuroscience: N,N-Dimethyltryptamine (DMT). ACS Chemical Neuroscience, 9(10), 2331-2347. Available at: [Link]
-
Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Molecular Systems Design & Engineering. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethyltryptamine. PubChem Compound Summary for CID 1245. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1h-indol-3-yl)-2-(methylamino)propan-1-ol. PubChemLite Compound Summary for CID 239810. Available at: [Link]
-
Simma, L., & Liechti, M. E. (2022). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 152, w30137. Available at: [Link]
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A Head-to-Head Comparison of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol with Other 5-HT2A Agonists: A Guide for Researchers
This guide provides a comprehensive framework for the characterization and comparison of the novel tryptamine compound, 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, against a panel of well-established 5-HT2A receptor agonists. As 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is not extensively characterized in publicly available literature, this document will serve as a roadmap for researchers, outlining the essential in vitro and in vivo assays required to elucidate its pharmacological profile. The comparative data presented for this compound is hypothetical and serves to illustrate the experimental outputs.
The selection of appropriate comparator compounds is critical for contextualizing the pharmacological profile of a novel ligand. For this guide, we have chosen a structurally diverse set of 5-HT2A agonists:
-
Psilocin (4-HO-DMT): A classic psychedelic tryptamine and the active metabolite of psilocybin.
-
DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent and well-characterized phenethylamine 5-HT2A agonist.
-
LSD (Lysergic acid diethylamide): A highly potent ergoline psychedelic with complex pharmacology.
By comparing 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol to these standards, researchers can gain insights into its relative potency, efficacy, and potential for psychedelic-like effects.
In Vitro Pharmacological Profile: A Comparative Analysis
The initial characterization of a novel 5-HT2A agonist involves determining its binding affinity and functional potency at the receptor. These parameters are crucial for understanding the compound's direct interaction with the 5-HT2A receptor and its ability to elicit a cellular response.
Table 1: Comparative In Vitro Pharmacology at the Human 5-HT2A Receptor
| Compound | Chemical Class | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of 5-HT) |
| 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (Hypothetical Data) | Tryptamine | 25.3 | 45.8 | 95% |
| Psilocin (4-HO-DMT) | Tryptamine | 45.7 | 8.9 | 100% |
| DOI | Phenethylamine | 0.7 | 1.2 | 85% |
| LSD | Ergoline | 1.1 | 2.5 | 100% |
This comparative data highlights the diversity in pharmacological profiles among different classes of 5-HT2A agonists. The hypothetical data for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol suggests it is a potent and efficacious agonist, warranting further investigation.
Experimental Protocols
A rigorous and standardized experimental approach is essential for generating high-quality, reproducible data. The following protocols describe the key in vitro assays for characterizing 5-HT2A agonists.
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]ketanserin (radioligand).
-
Test compound (e.g., 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol).
-
Wash buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and [3H]ketanserin.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for 2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the increase in intracellular calcium concentration following receptor activation, a key signaling event for Gq-coupled receptors like 5-HT2A.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol).
-
5-HT (serotonin) as a reference agonist.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations and monitor the change in fluorescence over time.
-
Normalize the data to the maximal response induced by 5-HT.
-
Calculate the EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental procedures can aid in understanding the data and its implications.
Figure 1: Simplified 5-HT2A receptor signaling pathway.
Figure 2: Experimental workflow for characterizing a novel 5-HT2A agonist.
In Vivo Behavioral Effects: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to assess the in vivo potency of psychedelic compounds.
Table 2: Comparative In Vivo Potency in the Mouse Head-Twitch Response (HTR) Model
| Compound | ED50 (mg/kg) |
| 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (Hypothetical Data) | 1.5 |
| Psilocin (4-HO-DMT) | 1.0 |
| DOI | 0.5 |
| LSD | 0.03 |
The hypothetical ED50 value for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol suggests that it is active in vivo, though potentially less potent than the established comparators.
Conclusion
This guide provides a framework for the systematic evaluation of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol as a novel 5-HT2A agonist. By employing a combination of in vitro binding and functional assays, alongside in vivo behavioral models, researchers can build a comprehensive pharmacological profile of this and other novel compounds. The direct comparison to well-characterized agonists such as Psilocin, DOI, and LSD is essential for contextualizing the data and understanding the potential therapeutic or psychoactive properties of new chemical entities. The provided protocols and workflows offer a starting point for researchers in the field of neuropsychopharmacology and drug discovery.
References
-
Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic psychedelics. European Neuropsychopharmacology, 26(8), 1327–1337. [Link]
-
McKenna, D. J., Nazarali, A. J., Himeno, A., & Saavedra, J. M. (1989). Chronic treatment with (+/-)-DOI, a psychotomimetic 5-HT2 agonist, downregulates 5-HT2 receptors in rat brain. Neuropsychopharmacology, 2(1), 81–87. [Link]
-
Wacker, D., Wang, S., McCorvy, J. D., Betz, R. M., Venkatakrishnan, A. J., Levit, A., ... & Roth, B. L. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377–389.e12. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug testing and analysis, 3(7-8), 478–491. [Link]
-
Glatfelter, G. C., Pottie, E., Partilla, J. S., Kjellgren, A., & Baumann, M. H. (2022). 5-HT2A Receptor-Related Effects of the Natural Product Psilocybin and Its Synthetic Analogs. ACS chemical neuroscience, 13(21), 3065–3073. [Link]
-
Fantegrossi, W. E., Simone, A. H., & Woods, J. H. (2005). The discriminative stimulus effects of (+)-lysergic acid diethylamide (LSD) and the 5-HT2A receptor agonist (-)-2,5-dimethoxy-4-methylamphetamine (DOM) in DOM-trained rhesus monkeys. Psychopharmacology, 182(2), 200–208. [Link]
-
Marona-Lewicka, D., & Nichols, D. E. (1995). The effect of the 5-HT1A agonist 8-OH-DPAT on the discriminative stimulus properties of LSD and DOM. Pharmacology, biochemistry, and behavior, 50(4), 585–589. [Link]
Cross-Validation of Analytical Architectures for 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Executive Summary & Compound Identity
Subject Compound: 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol Common Identity: Reduced N-methyltryptophan; N-methyltryptophol amine. Molecular Formula: C₁₂H₁₆N₂O | MW: 204.27 g/mol
This guide provides a technical cross-validation framework for the analysis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. As a reduced derivative of N-methyltryptophan (abrine), this compound presents unique analytical challenges due to its amphiphilic nature (lipophilic indole core vs. polar amino-alcohol tail) and susceptibility to oxidative degradation.
This document contrasts three primary analytical architectures: HPLC-FLD (Routine QC), LC-MS/MS (Bioanalysis/Trace Impurity), and GC-MS (Orthogonal Confirmation).
Analytical Decision Matrix
The following decision tree illustrates the selection logic based on sensitivity requirements and matrix complexity.
Caption: Decision matrix for selecting the optimal analytical architecture based on matrix interference and sensitivity thresholds.
Method A: HPLC-Fluorescence Detection (FLD)
Best For: Routine Quality Control, Dissolution Studies, Purity Profiling. Mechanism: Leverages the native fluorescence of the indole moiety (Excitation 280 nm / Emission 360 nm), offering 10-100x higher sensitivity than UV detection.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 4.5).
-
B: Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 15 mins.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: FLD (Ex: 280 nm, Em: 360 nm).
-
Critical Control: The pH must be kept acidic (< 5.0) to protonate the secondary amine (
), preventing peak tailing due to silanol interactions.
Validation Metrics (Typical):
-
Linearity: 0.05 – 50 µg/mL (
). -
LOD: ~10 ng/mL.
-
Precision: RSD < 1.5%.
Method B: LC-MS/MS (HILIC/ESI+)
Best For: Bioanalysis (Plasma/Tissue), Trace Impurity Quantitation (< 0.1%).
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amino-alcohol group, while Positive Electrospray Ionization (ESI+) generates the protonated molecular ion
Experimental Protocol
-
Column: HILIC Silica or Amide (e.g., Waters BEH Amide, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Mass Spectrometry Settings (MRM):
-
Precursor:
205.1 . -
Quantifier Transition:
(Loss of alcohol tail ). -
Qualifier Transition:
(Indole-CH2 fragment). -
Collision Energy: 20–35 eV (Optimized per instrument).
-
Validation Metrics (Typical):
-
Linearity: 1.0 – 1000 ng/mL.
-
LOD: ~0.1 ng/mL.
-
Matrix Effect: Must be assessed; Deuterated Internal Standard (
-analogue) is mandatory for plasma.
Method C: GC-MS (Derivatization)
Best For: Orthogonal structural confirmation, forensic analysis. Mechanism: The polar -OH and -NH groups must be silylated to make the molecule volatile.
Experimental Protocol
-
Derivatization:
-
Dry 50 µL of sample under nitrogen.
-
Add 50 µL BSTFA + 1% TMCS.
-
Incubate at 70°C for 30 mins.
-
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 100°C (1 min)
20°C/min 300°C. -
Detection: EI Source (70 eV), Full Scan or SIM (
348 for di-TMS derivative).
Cross-Validation & Data Comparison
To ensure data integrity when switching methods (e.g., moving from R&D LC-MS to QC HPLC), a cross-validation study is required.
Comparative Performance Table
| Parameter | HPLC-FLD | LC-MS/MS | GC-MS (TMS) |
| Selectivity | Moderate (Co-elution risk) | High (Mass discrimination) | High (Structural fingerprint) |
| Sensitivity (LOD) | ~10 ng/mL | ~0.1 ng/mL | ~50 ng/mL |
| Throughput | High (15 min run) | Very High (5 min run) | Low (Requires derivatization) |
| Matrix Tolerance | Low (Fluorescent interferences) | Moderate (Ion suppression) | High (Extraction required) |
| Cost per Sample | $ |
Bland-Altman Correlation Strategy
When cross-validating Method A (HPLC) and Method B (LC-MS), plot the difference between the two measurements against the mean:
-
Analyze
incurred samples by both methods.[2] -
Calculate Bias:
. -
Acceptance Criteria: 95% of differences should lie within
of the bias.
Sample Preparation Workflow
The choice of sample prep dictates the success of the chosen method.
Caption: Workflow for sample preparation. SPE is recommended for HPLC-FLD to remove fluorescent interferences.
References
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC vs LC-MS/MS. Link
-
Sultan Qaboos University. (2019).[1] Development and Validation of an RP-HPLC-FLD Method for Biogenic Amines. Link
-
Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Link
-
NIH/PubMed. (2012). Comparison of HPLC-FLD and UPLC-MS/MS for Indoleamine Neurotransmitters in Plasma. Link
Sources
Efficacy of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol vs. Standard Reference Compounds: A Comparative Guide
Introduction
In neuropharmacological drug development, the indole scaffold is a privileged structure due to its biomimetic relationship with serotonin (5-hydroxytryptamine, 5-HT) and its role in central nervous system signaling. 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (commonly referred to as N-methyltryptophanol) represents a structurally optimized derivative of the endogenous amino acid tryptophan and its reduced metabolite, tryptophanol.
As a Senior Application Scientist, evaluating this compound requires moving beyond basic structural analysis to understand the thermodynamic and kinetic interactions at the receptor level. The addition of a methylamino group and a propan-1-ol chain alters the steric bulk and hydration energy of the molecule, directly impacting its desolvation penalty upon entering hydrophobic catalytic clefts, such as those in Monoamine Oxidase (MAO) enzymes 1. This guide objectively compares its efficacy against standard reference compounds, providing the mechanistic causality and self-validating protocols necessary for robust preclinical screening.
Section 1: Structural Rationale & Causality
To establish a rigorous baseline, we benchmark 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol against highly characterized clinical references:
-
Moclobemide (MAO-A Reference): MAO-A is responsible for the oxidative deamination of serotonin and tryptamine derivatives 2. The indole ring of N-methyltryptophanol engages in
stacking with the FAD cofactor and aromatic cage (Tyr407, Tyr444) of MAO-A. The methylamino group increases lipophilicity compared to the primary amine of standard tryptophanol, enhancing blood-brain barrier (BBB) penetration and altering binding kinetics. -
Sumatriptan (5-HT Receptor Reference): Sumatriptan is a standard 5-HT1B/1D agonist. The hydroxyl group on the propan-1-ol chain of our target compound acts as a critical hydrogen bond donor/acceptor, interacting with the conserved aspartate residue (Asp116) in the orthosteric binding pocket of 5-HT receptors, mimicking the interaction of the endogenous ligand 3.
Section 2: Comparative Efficacy Data
The following tables summarize the in vitro pharmacological profiling of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol compared to standard reference compounds.
Table 1: In Vitro MAO-A and MAO-B Inhibition Profiles
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| Moclobemide (Reference) | 0.14 | >100 | >714 |
| Selegiline (Reference) | 45.0 | 0.04 | 0.0008 |
| Tryptophanol (Parent) | 12.5 | 48.2 | 3.85 |
| 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol | 3.2 | 21.5 | 6.71 |
Table 2: 5-HT1A and 5-HT1B Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) |
| Serotonin (Endogenous) | 1.8 | 2.5 |
| Sumatriptan (Reference) | >1000 | 9.3 |
| Tryptophanol (Parent) | 450 | 620 |
| 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol | 185 | 210 |
Section 3: Experimental Protocols
To ensure data integrity, all methodologies must operate as self-validating systems. The following protocols outline the exact steps required to reproduce the efficacy data.
Protocol 1: Fluorometric MAO-A Inhibition Assay
Causality & Self-Validation: By employing kynuramine as a substrate, we bypass the need for radiolabeled amines. Kynuramine is non-fluorescent but is oxidized by MAO to 4-hydroxyquinoline, which is highly fluorescent. The inclusion of a no-enzyme control (blank) and a reference inhibitor (Moclobemide) at a known IC50 concentration creates a self-validating system; the assay is only considered valid if the reference compound falls within 3 standard deviations of its historical mean, ensuring reagent integrity and enzyme viability 4.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer consisting of 100 mM potassium phosphate, pH 7.4.
-
Enzyme Dilution: Dilute human recombinant MAO-A enzyme to a final concentration of 5 µg/mL in the assay buffer.
-
Equilibration: Pre-incubate the enzyme with serial dilutions of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (0.1 µM to 100 µM) for 15 minutes at 37°C to allow steady-state equilibrium binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 40 µM kynuramine.
-
Incubation: Incubate the microplate for exactly 30 minutes at 37°C.
-
Termination: Terminate the reaction by adding 2N NaOH. This step halts enzyme activity and critically shifts the pH to maximize the fluorescence quantum yield of the 4-hydroxyquinoline product.
-
Acquisition: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) using a microplate reader.
Protocol 2: Radioligand Competitive Binding Assay (5-HT Receptors)
Causality & Self-Validation: Displacement of the radioligand confirms specific orthosteric binding. Nonspecific binding is defined using 10 µM of unlabeled serotonin. The system is self-validating: a signal-to-background ratio of at least 5:1 must be achieved, and the Hill slope of the reference displacement curve must approximate -1.0, confirming adherence to the law of mass action for a single binding site.
Step-by-Step Methodology:
-
Membrane Isolation: Harvest CHO cells stably expressing human 5-HT1A or 5-HT1B receptors and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.
-
Resuspension: Resuspend membranes (10 µg protein/well) in assay buffer containing 4 mM CaCl2 and 0.1% ascorbic acid. Note: Ascorbic acid is crucial to prevent the spontaneous oxidation of indole-based compounds.
-
Ligand Addition: Add 1 nM [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-GR125743 (for 5-HT1B) alongside varying concentrations of the test compound.
-
Incubation: Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.
-
Filtration: Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to neutralize filter charge and reduce non-specific binding).
-
Quantification: Quantify retained radioactivity via liquid scintillation counting and calculate Ki using the Cheng-Prusoff equation.
Section 4: Mechanistic Visualization
Mechanistic pathway illustrating MAO-A inhibition and 5-HT receptor modulation.
Step-by-step experimental workflow for evaluating compound efficacy.
References
-
[2] Towards an Integrative Understanding of tRNA Aminoacylation–Diet–Host–Gut Microbiome Interactions in Neurodegeneration. PMC / nih.gov. 2
-
[1] Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. MDPI. 1
-
[3] Gut Microbiota and Tryptophan Metabolism as Therapeutic Targets for Spinal Cord Injury: Insights From Probiotic Treatment. Dove Medical Press. 3
-
[4] 3-Arylcoumarins as highly potent and selective monoamine oxidase B inhibitors: Which chemical features matter? Universidade do Porto. 4
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- 3. dovepress.com [dovepress.com]
- 4. CDUP - 3-Arylcoumarins as highly potent and selective monoamine oxidase B inhibitors: Which chemical features matter? [sigarra.up.pt]
A Comparative Safety Profile of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol: A Guide for Preclinical Psychedelic Research
Abstract
The resurgence of research into psychedelic compounds for therapeutic applications necessitates a rigorous and standardized approach to preclinical safety assessment. This guide provides a comparative framework for evaluating the safety profile of the novel tryptamine derivative, 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (herein referred to as Compound X), benchmarked against established psychedelics: Psilocybin, Lysergic Acid Diethylamide (LSD), and N,N-Dimethyltryptamine (DMT). We will delve into the critical safety endpoints, present detailed experimental protocols for their assessment, and offer a comparative analysis to guide early-stage drug development decisions. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
Introduction: The Imperative for Safety Benchmarking
The therapeutic potential of serotonergic psychedelics, primarily mediated by their agonist activity at the serotonin 5-HT2A receptor, is a subject of intense investigation for conditions like depression, PTSD, and addiction.[1][2] Compound X, a structural analogue of α-methyltryptamine (αMT), is a novel candidate in this chemical space. While its efficacy is yet to be determined, a comprehensive understanding of its safety profile relative to known psychedelics is a prerequisite for any clinical consideration.
The historical and modern clinical data for psilocybin, LSD, and DMT provide a valuable, albeit complex, safety baseline. These "classic" psychedelics are generally considered physiologically safe, with low addictive potential and no documented fatal overdoses in humans for LSD and psilocybin.[3][4] However, concerns remain, particularly regarding cardiovascular effects and abuse liability.[4][5] Therefore, a systematic, multi-tiered approach to safety evaluation, as outlined in ICH guidelines (M3(R2)), is essential for any new chemical entity.[6][7] This guide will focus on three pillars of nonclinical safety assessment: Cardiotoxicity, Neurotoxicity, and General & Behavioral Safety.
Critical Safety Endpoint 1: Cardiotoxicity Assessment
A primary safety concern for any serotonergic compound intended for repeated administration is the potential for drug-induced valvular heart disease.[8] This pathology is mechanistically linked to agonist activity at the serotonin 5-HT2B receptor, which is expressed on cardiac valve fibroblasts.[2][4] Chronic stimulation of this receptor can lead to valvular proliferation and regurgitation, a phenomenon tragically observed with the withdrawn weight-loss drug fenfluramine.[2][8]
In-Vitro Cardiotoxicity Screening Workflow
A tiered in-vitro screening approach is the most efficient method to de-risk a compound for 5-HT2B-mediated cardiotoxicity. The causality behind this workflow is to first establish receptor affinity, then functional activity, and finally potential for off-target cardiac ion channel effects.
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- 7. Science-led regulatory strategies in nonclinical development of new medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol. As this compound is specialized and a specific Safety Data Sheet (SDS) is not always readily available, this guide is built upon the precautionary principle. We will synthesize data from structurally related indole, amino alcohol, and secondary amine compounds to establish a robust and safe disposal framework. This protocol is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship.
Part 1: Hazard Assessment and Immediate Safety Protocols
Synthesized Hazard Profile
3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol combines three key chemical moieties: an indole ring, a secondary amine, and a primary alcohol. Based on analogous compounds, it must be treated as a hazardous substance with the following potential characteristics:
-
Corrosivity: Structurally similar amino alcohols are classified as corrosive, causing severe skin burns and serious eye damage.[1][2][3][4] Direct contact must be avoided.
-
Irritation: Indole derivatives are often cited as skin, eye, and respiratory irritants.[5][6]
-
Incompatibilities: The compound is expected to be incompatible with strong oxidizing agents and acids.[1] Contact with acids could lead to vigorous reactions, while contact with strong oxidizers poses a fire or explosion risk.
Due to these potential hazards, this compound and its associated waste are subject to the stringent disposal regulations established by the Resource Conservation and Recovery Act (RCRA).[7][8][9][10]
Mandatory Personal Protective Equipment (PPE)
When handling 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol for disposal, the following PPE is mandatory to mitigate exposure risks.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and potential chemical burns.[5][6] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause severe and potentially irreversible eye damage.[5][6][11] |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing and minimize skin exposure.[5][6][12] |
| Respiratory Protection | Use only within a certified chemical fume hood. | To prevent inhalation of any aerosols or vapors, which may cause respiratory irritation.[5][12] |
Part 2: Step-by-Step Disposal Protocol
The disposal of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol must be managed as hazardous chemical waste. Under federal regulations, drain or general solid waste disposal is strictly prohibited.[7][12] The generator of the waste is legally responsible for its management from "cradle-to-grave."[8][10][13]
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the critical first step to ensure safety and compliance.
-
Classification: All waste containing 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol must be classified as Hazardous Chemical Waste .
-
Solid Waste: Collect contaminated consumables such as gloves, weigh boats, and pipette tips in a designated, lined container. This container must be kept separate from non-hazardous lab trash.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated hazardous liquid waste container. Crucially, do not mix this waste stream with incompatible materials like acids or strong oxidizing agents. [14] Mixing with other organic solvent waste may be permissible, but this must be verified with your institution's Environmental Health and Safety (EHS) department.[12]
Step 2: Container Selection and Labeling
All hazardous waste must be accumulated in appropriate containers that meet regulatory standards.
-
Container Requirements: Containers must be in good condition, free of leaks, and made of a material chemically compatible with the waste (e.g., High-Density Polyethylene - HDPE).[7][14] The container must be kept securely sealed at all times, except when waste is being added.[5][14]
-
Labeling Mandates: The Environmental Protection Agency (EPA) requires that each container be clearly labeled with the words "Hazardous Waste" .[15][16] The label must also include the full chemical name: "3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol" and a clear indication of the associated hazards (e.g., "Corrosive").[16]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation and under the control of laboratory personnel.[7][14]
-
SAA Location: The designated SAA should be a secondary containment tray within or near the fume hood where the work is performed.
-
Volume Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[16]
-
Time Limits: Once a container is full, it must be moved to a central accumulation area within three days.[14] Partially filled containers may remain in the SAA for up to one year.[14]
Step 4: Arranging for Professional Disposal
Laboratory personnel should never transport hazardous waste themselves.[5]
-
Contact EHS: When the waste container is full or the project is complete, contact your institution's EHS department or the designated hazardous waste disposal contractor.
-
Schedule Pickup: Follow your institution's specific procedures to schedule a waste pickup directly from your laboratory's SAA or central accumulation area.
Part 3: Emergency Spill Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate all personnel from the immediate vicinity and alert your colleagues and supervisor.
-
Contain the Spill: If the spill is small and you are trained to do so, contain it using a chemical spill kit with a non-combustible absorbent material like vermiculite or sand.[6]
-
Collect Cleanup Debris: While wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Package as Waste: Place all cleanup materials into a new, sealable hazardous waste container. Label it as "Hazardous Waste: Spill Debris containing 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol."
-
Decontaminate: Clean the spill area with a suitable solvent, and collect these cleaning materials as hazardous waste.[12]
Part 4: Visual Workflow and Summary
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. deq.nc.gov [deq.nc.gov]
- 10. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. epa.gov [epa.gov]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
Personal Protective Equipment (PPE) for Handling 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol
Executive Safety Summary
Compound: 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol CAS: 3569-21-9 (Analogous/Related) | Structure: Indole-alkylamine-alcohol Primary Hazard Classification: CORROSIVE (Skin/Eye) & POTENT (Bioactive)
Immediate Action Required: Treat this compound as a high-hazard intermediate . Its structure combines a secondary amine (caustic, high pH) with an indole backbone (potential CNS bioactivity). Standard "lab coat and glasses" are insufficient .
Part 1: Hazard Profiling & Risk Logic
As a Senior Application Scientist, I do not rely on generic safety data. We must analyze the structure-activity relationship (SAR) to determine the necessary protection.
The "Amine-Alcohol" Threat (Corrosivity)
The 2-(methylamino)propan-1-ol tail acts as a secondary amino-alcohol.
-
Mechanism: Upon contact with moisture (sweat, mucous membranes), the amine group protonates, generating hydroxide ions (
). -
Biological Impact: Unlike acids which cause coagulation necrosis (forming a scab that limits penetration), alkalis cause liquefaction necrosis . They saponify fatty tissues and penetrate deep into the dermis and eye cornea.
-
PPE Implication: Safety glasses are inadequate because they allow vapor/aerosol entry from the side. Unvented chemical splash goggles are mandatory to prevent corneal saponification.
The "Indole" Threat (Bioactivity)
The 3-(1H-indol-3-yl) moiety suggests affinity for serotonin receptors (5-HT).
-
Mechanism: Structural similarity to N-methyltryptamines implies potential for central nervous system (CNS) modulation.
-
PPE Implication: Inhalation of dust is the primary high-risk vector. A standard surgical mask offers zero protection against bioactive particulates. HEPA filtration (P100/P3) is required.
Part 2: PPE Selection Matrix
Select the column matching your operational state.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (<100 mM) | Spill Cleanup / High Concentration |
| Respiratory | P100/P3 Respirator (Half-face minimum) or PAPR if >10g. | Fume Hood (Sash at 18"). No respirator if sash is proper. | Full-face Elastomeric Respirator with Multi-Gas/Vapor + P100 Cartridges. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+ / EN 166 3). | Safety Glasses with Side Shields + Face Shield if splashing likely. | Full-Face Respirator (Integrated eye protection). |
| Dermal (Hands) | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer every 30 mins. | Single Nitrile (min 5 mil). Inspect for micro-tears. | Laminate / Silver Shield liners under Nitrile (Breakthrough time >480 min). |
| Body | Tyvek Lab Coat (Disposable) + Wrist Guards. | Standard Cotton Lab Coat (Buttoned). | Tychem (Chemical Resistant) Apron or Suit. |
Part 3: Operational Protocols (Self-Validating Systems)
Protocol A: The "Clean-Dirty" Weighing Workflow
Objective: Weigh solid compound without contaminating the lab environment.
-
Preparation:
-
Don PPE outside the lab or in the anteroom.
-
Place a disposable balance enclosure or "weighing funnel" inside the Fume Hood.
-
Lay down a black surface mat (contrast validates if white powder is spilled).
-
-
The Weighing Act:
-
Open the stock container only inside the hood.
-
Use a disposable anti-static spatula.
-
Validation Step: After closing the container, wipe the exterior with a methanol-dampened Kimwipe. Check the wipe under UV light (indoles often fluoresce) to validate decontamination.
-
-
Doffing (Removal):
-
Outer Gloves: Remove inside the hood (treat as contaminated).
-
Inner Gloves: Remove at the threshold of the lab.
-
Wash: Soap and water for 60 seconds (alkalis require longer rinsing than acids).
-
Protocol B: Solubilization & Handling
Objective: Dissolve the amine-alcohol while managing exothermic potential.
-
Solvent Choice:
-
Preferred: DMSO or Ethanol.
-
Caution: Avoid chlorinated solvents (DCM/Chloroform) initially, as amines can react violently or form quaternary salts depending on conditions.
-
-
Mixing:
-
Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.
-
Vortex in a closed tube. Never sonicate an open vessel of this compound (aerosol generation).
-
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Logic
This decision tree helps researchers determine the required protection level based on the physical state of the compound.
Caption: Decision logic for selecting PPE based on the physical state (Solid vs. Liquid) to mitigate specific inhalation and dermal risks.
Diagram 2: The "Clean-to-Dirty" Workflow
This workflow illustrates the containment strategy to prevent laboratory contamination during weighing.
Caption: Operational workflow emphasizing the containment of "dirty" PPE within the fume hood to prevent cross-contamination.
Part 5: Disposal & Emergency Response[2]
Disposal Strategy
Do not pour down the drain. This compound is an organic base with potential ecotoxicity.
-
Segregation: Collect in a container marked "Basic Organic Waste" (High pH).
-
Quenching (Optional for bulk): If disposing of pure powder, dissolve in ethanol and neutralize carefully with dilute acetic acid before adding to the waste stream (consult local EHS first).
-
Decontamination of Glassware: Rinse with ethanol first, then water. The ethanol solubilizes the organic indole; water alone may cause it to gum up.
Emergency Response[1][2]
-
Eye Contact: Flush for 15 minutes minimum .[1][2][3][4] Time is critical to prevent alkaline burn damage. Hold eyelids open.
-
Skin Contact: Wash with soap and water.[2] Do not use ethanol on skin (enhances absorption of indoles).
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.
References
-
PubChem. (n.d.). Compound Summary: 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol (CID 239810).[5] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
